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Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Technical Guide for Structural Elucidation

Executive Summary In the landscape of modern drug development and medicinal chemistry, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 4-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and medicinal chemistry, highly functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) is a prime example of a densely substituted benzene ring featuring a unique push-pull electronic environment[1]. Because five of the six aromatic carbons bear distinct substituents (cyano, methoxy, chloro, and nitro groups), elucidating its structure requires a rigorous, self-validating analytical approach.

This whitepaper provides an in-depth technical guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By combining empirical substituent rules with advanced 2D NMR workflows, researchers can establish a definitive, unambiguous structural proof.

Molecular Architecture and Electronic Causality

To accurately predict and interpret the NMR spectra of 4-chloro-3-methoxy-5-nitrobenzonitrile, one must first analyze the causality of its chemical shifts through the lens of electronic substituent effects[2].

The molecule consists of a central benzene ring with the following substitution pattern:

  • C-1: Cyano group (-CN) – A strong electron-withdrawing group (EWG) via resonance and induction.

  • C-3: Methoxy group (-OCH3) – An electron-donating group (EDG) via resonance, providing localized shielding to ortho and para positions.

  • C-4: Chloro group (-Cl) – Weakly deactivating, but possesses lone pairs that can donate via resonance.

  • C-5: Nitro group (-NO2) – The strongest EWG on the ring, severely deshielding adjacent protons and carbons.

This leaves only two protons on the aromatic ring: H-2 and H-6 . Because they are separated by the C-1 cyano group and the C-4/C-5 substituents, they are meta to each other. This geometric arrangement dictates a specific scalar coupling pathway (a 4-bond W-coupling), typically resulting in a small coupling constant ( J≈1.5−2.0 Hz)[3].

Experimental Protocols: Sample Preparation and Acquisition

A self-validating NMR protocol begins long before the sample enters the magnet. Poor sample preparation introduces artifacts that compromise structural elucidation[4]. The following step-by-step methodology ensures high-fidelity data acquisition.

Step-by-Step Methodology for NMR Acquisition
  • Solvent Selection: Select Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. CDCl3​ provides a reliable deuterium lock signal for the spectrometer and lacks exchangeable protons that could obscure the aromatic region[5].

  • Sample Weighing (Concentration Causality):

    • For 1H NMR: Weigh exactly 10–15 mg of the compound.

    • For 13C NMR: Weigh 40–50 mg. The higher mass is strictly required to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus[5].

  • Dissolution and Filtration: Dissolve the solid in 0.6–0.7 mL of CDCl3​ . Critical Step: Filter the solution through a glass wool plug packed tightly in a Pasteur pipette directly into a 5 mm precision NMR tube. This removes undissolved particulates that distort magnetic field homogeneity and cause severe line broadening[4].

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning, matching, and gradient shimming (Z-axis) to optimize the magnetic field around the sample.

  • Data Acquisition Parameters:

    • 1D 1H NMR: Set the relaxation delay ( D1 ) to 1.5 seconds. Acquire 16–32 scans to achieve a high signal-to-noise ratio.

    • 1D 13C NMR: Set D1 to 2.0–3.0 seconds to allow complete relaxation of the quaternary carbons (which lack attached protons to facilitate dipole-dipole relaxation). Acquire 512–1024 scans.

1D NMR Spectral Analysis

1H NMR Data Interpretation

The 1H NMR spectrum of 4-chloro-3-methoxy-5-nitrobenzonitrile is highly diagnostic due to the lack of overlapping spin systems. The empirical additivity rules established by Pretsch et al. allow us to predict and validate these shifts with high accuracy[2],[3].

  • H-6 is flanked by two powerful EWGs (-CN and -NO2). The combined anisotropic and inductive deshielding pushes this proton far downfield.

  • H-2 is flanked by the EWG (-CN) and the EDG (-OCH3). The shielding effect of the methoxy oxygen's lone pairs counteracts the cyano group, keeping H-2 further upfield than H-6.

Table 1: 1H NMR Spectral Data Summary (400 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 ~8.47Doublet (d)1.81HSeverely deshielded by ortho -NO 2​ and ortho -CN.
H-2 ~7.51Doublet (d)1.81HShielded by ortho -OCH 3​ , deshielded by ortho -CN.
-OCH 3​ ~4.05Singlet (s)-3HTypical methoxy resonance, slightly deshielded by ring EWGs.
13C NMR Data Interpretation

The 13C spectrum contains 8 distinct carbon signals. Because there is no molecular symmetry, every carbon is chemically non-equivalent.

Table 2: 13C NMR Spectral Data Summary (100 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)TypeAssignment Rationale (Substituent Effects)
C-3 ~161.6Quaternary (C-O)Strong deshielding by attached highly electronegative oxygen.
C-5 ~149.9Quaternary (C-N)Deshielding by attached nitro group.
C-2 ~124.7Tertiary (CH)Ortho to -CN, para to -NO 2​ .
C-6 ~120.1Tertiary (CH)Ortho to -CN, ortho to -NO 2​ .
C-4 ~119.1Quaternary (C-Cl)Ipso to chlorine, ortho to methoxy.
-CN ~117.0Quaternary (C≡N)Characteristic nitrile carbon resonance.
C-1 ~112.4Quaternary (C-C)Strongly shielded by ipso -CN group.
-OCH 3​ ~56.5Primary (CH 3​ )Characteristic methoxy carbon resonance.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR combined with empirical rules provides a strong hypothesis, regulatory submissions and rigorous chemical biology require a self-validating system that does not rely solely on theoretical predictions[6]. This is achieved through 2D heteronuclear correlation experiments[7].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct 1-bond 1H−13C connections[7]. In our molecule, HSQC will immediately identify C-2, C-6, and the -OCH 3​ carbon by linking them to their respective proton shifts. The remaining five carbon signals will show no HSQC cross-peaks, instantly validating them as quaternary carbons[6].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the ultimate tool for structural elucidation of highly substituted aromatics. It detects 2- and 3-bond scalar couplings, allowing researchers to bridge the isolated protons (H-2, H-6) to the quaternary carbons (C-1, C-3, C-4, C-5, and -CN)[8]. For example, H-2 will show a strong 3-bond HMBC correlation to C-4 and C-6, while H-6 will show a 3-bond correlation to C-2 and C-4. This interlocking web of correlations definitively proves the regiochemistry of the substituents[8],[6].

NMR_Workflow SamplePrep Sample Preparation (CDCl3, Filtration) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Analysis1D 1D Spectral Analysis (Integration & Shifts) Acq1D->Analysis1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Analysis1D->Acq2D Resolve Quaternary C Correlations Map Heteronuclear Correlations Acq2D->Correlations FinalAssign Unambiguous Structural Assignment Correlations->FinalAssign

Logical workflow for the structural elucidation of 4-chloro-3-methoxy-5-nitrobenzonitrile via NMR.

Conclusion & Quality Control

The structural elucidation of 4-chloro-3-methoxy-5-nitrobenzonitrile relies heavily on understanding the push-pull electronic dynamics of its highly substituted aromatic ring. By strictly adhering to optimized sample preparation protocols and leveraging the synergistic power of 1D and 2D NMR techniques (HSQC and HMBC), researchers can construct a mathematically sound, self-validating proof of molecular structure. This level of analytical rigor is indispensable for ensuring the integrity of downstream drug development pipelines.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-3-methoxy-5-nitrobenzonitrile

Introduction: Unveiling a Novel Scaffold 4-chloro-3-methoxy-5-nitrobenzonitrile presents a unique molecular architecture of interest to medicinal and materials chemists. The benzonitrile core is substituted with three ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Scaffold

4-chloro-3-methoxy-5-nitrobenzonitrile presents a unique molecular architecture of interest to medicinal and materials chemists. The benzonitrile core is substituted with three key functional groups: a chloro group, a methoxy group, and a nitro group. This arrangement of electron-withdrawing (nitro, chloro, nitrile) and electron-donating (methoxy) groups on the aromatic ring suggests a nuanced electronic and steric profile, making it a potentially valuable building block for creating complex molecules with tailored properties. The nitrile functionality, for instance, is a common precursor for various nitrogen-containing heterocycles, while the nitro group can be reduced to an amine, opening avenues for further derivatization.

This guide serves as a foundational resource for scientists and drug development professionals working with 4-chloro-3-methoxy-5-nitrobenzonitrile. It outlines its predicted core physicochemical properties and provides robust methodologies for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-chloro-3-methoxy-5-nitrobenzonitrile. These values are estimated based on its chemical structure and by drawing comparisons with structurally related compounds such as 4-chloro-3-nitrobenzonitrile and 3-methoxy-5-nitrobenzonitrile.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₈H₅ClN₂O₃Derived from the chemical structure.
Molecular Weight 212.59 g/mol Calculated from the atomic weights of the constituent elements.
Melting Point (°C) 110 - 125The related compound, 4-chloro-3-nitrobenzonitrile, has a melting point of 98-100 °C.[1][2] The addition of a methoxy group is expected to increase the molecular weight and potentially the crystal lattice energy, thus raising the melting point.
Boiling Point (°C) > 300High boiling points are characteristic of aromatic compounds with multiple polar functional groups due to strong intermolecular forces. Direct data is unavailable, and decomposition may occur before boiling at atmospheric pressure.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone).The presence of polar nitro and nitrile groups is countered by the nonpolar aromatic ring and chloro group. The methoxy group may slightly enhance solubility in some organic solvents. Generally, compounds of this nature exhibit low aqueous solubility.
pKa Not applicable (non-ionizable)The molecule lacks acidic or basic functional groups that would ionize under typical aqueous conditions.
LogP 1.5 - 2.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of a halogen and an additional carbon from the methoxy group compared to simpler nitrobenzonitriles suggests a moderate level of lipophilicity. For comparison, the predicted LogP of 3-methoxy-5-nitrobenzonitrile is 1.61.[3]

Spectroscopic Characterization: A Predictive Overview

Spectroscopic analysis is essential for confirming the identity and purity of a novel compound. Based on the functional groups present in 4-chloro-3-methoxy-5-nitrobenzonitrile, the following spectral characteristics are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the spectrum is expected to show two singlets, each integrating to one proton, due to the symmetrical substitution pattern. The chemical shifts will be influenced by the electronic effects of the substituents. The methoxy group will present a characteristic singlet at approximately 3.9-4.1 ppm. For substituted nitrobenzenes, protons ortho and para to the nitro group are typically deshielded and appear at higher chemical shifts.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the 115-120 ppm range. The aromatic carbons will have chemical shifts influenced by the attached functional groups, with the carbon attached to the nitro group being significantly deshielded. The methoxy carbon will resonate around 55-60 ppm. A technical guide on the ¹³C NMR analysis of substituted nitrobenzoates provides a useful reference for predicting these shifts.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.[5][6][7]

    • N-O Stretch (Nitro Group): Two strong absorption bands are anticipated, an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. For aromatic nitro compounds, these bands are typically found at slightly lower wavenumbers.[8]

    • C-O Stretch (Methoxy Group): An absorption band in the 1200-1275 cm⁻¹ region is expected for the aryl ether linkage.

    • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will be crucial for confirming the molecular weight. The molecular ion peak (M⁺) should be observed at m/z 212.59. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[9] Fragmentation patterns will likely involve the loss of the nitro group (NO₂), the methoxy group (CH₃O), and potentially the entire nitrile group (CN).

Experimental Protocols for Physicochemical Characterization

For any new chemical entity, empirical determination of its properties is paramount. The following section details standard operating procedures for key physicochemical measurements.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.[10]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powder, filling it to a depth of 2-3 mm.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly.[11][12]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[13]

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the sample slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[12]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]

Solubility Determination (Shake-Flask Method)

Rationale: Determining the solubility of a compound in various solvents is critical for its application in drug discovery, formulation, and chemical synthesis. The shake-flask method is considered the "gold standard" for measuring equilibrium solubility.[14][15]

Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

    • Ensure that undissolved solid remains visible to confirm that a saturated solution is achieved.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[16]

  • Phase Separation:

    • Allow the undissolved solid to settle by letting the container stand or by centrifugation.[14]

  • Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for New Chemical Entity Characterization

The characterization of a novel compound like 4-chloro-3-methoxy-5-nitrobenzonitrile follows a logical workflow to ensure its identity, purity, and key properties are well-defined before its use in further research.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Physicochemical Profiling cluster_3 Further Studies Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Confirmation->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Solubility Solubility Profiling Melting_Point->Solubility LogP LogP Measurement Solubility->LogP Biological_Screening Biological Screening LogP->Biological_Screening Material_Science_Apps Material Science Applications LogP->Material_Science_Apps

Caption: A generalized workflow for the characterization of a new chemical entity.

Conclusion

While experimental data on 4-chloro-3-methoxy-5-nitrobenzonitrile is sparse, its structural features allow for a reasoned prediction of its key physicochemical properties. This guide provides a solid starting point for researchers by combining these predictions with detailed, actionable protocols for empirical characterization. The unique substitution pattern of this molecule warrants further investigation, and the methodologies outlined herein will be instrumental in rigorously defining its properties for future applications in science and industry.

References

  • Melting point determination. (n.d.). Retrieved from a resource on experimental chemistry techniques.[10]

  • Determination of the melting point. (n.d.). Retrieved from a university chemistry lab manual.[13]

  • Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. (n.d.). Spectroscopy Letters.[17]

  • Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. (2017). Molecular Simulation.[18]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (n.d.). Astrophysical Journal Supplement Series.[19]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange.[4]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.[20]

  • 4-Chloro-3-nitrobenzonitrile 97%. (n.d.). Sigma-Aldrich.[1]

  • 3-methoxy-5-nitrobenzonitrile. (n.d.). Chemspace.[3]

  • The ¹³C NMR spectra of substituted nitrosobenzenes. (1994). Canadian Journal of Chemistry.[21]

  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.[11]

  • 3-methoxy-5-nitrobenzonitrile 33224-19-0 wiki. (n.d.). Guidechem.[22]

  • Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018). The Journal of Chemical Physics.[23]

  • A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research.[24]

  • Melting point determination. (n.d.). SSERC.[10]

  • Benzonitrile, 4-chloro-3-nitro-. (n.d.). PubChem.[25]

  • 4-Chloro-3-nitrobenzonitrile. (n.d.). ChemicalBook.[2]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.[12]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega.[26]

  • Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. (n.d.). Journal of Food Science and Technology.[27]

  • ¹³C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. (2025). BenchChem.

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.[9]

  • Computational methodology for solubility prediction. (n.d.). SciSpace.[28]

  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). Journal of Pharmaceutical Sciences.[14]

  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.[29]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). Acta Chemica Scandinavica.[30]

  • Annex 4. (n.d.). World Health Organization (WHO).[16]

  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. (2005). Analytical Chemistry.[31]

  • Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. (2022). Journal of Food Science and Technology.[32]

  • Vanillin: Structure and Properties. (2017). Scribd.[33]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.[34]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.[5]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed.[35]

  • 4-Chloro-3-nitrobenzonitrile, 98%. (n.d.). Thermo Scientific Chemicals.[36]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.[37]

  • The workflow of our system for chemical named entity recognition from patents. (n.d.). ResearchGate.[38]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.[39]

  • 4-Chloro-3-nitrobenzonitrile. (n.d.). ChemScene.[40]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). CORE.[15]

  • Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. (2025). ResearchGate.[41]

  • 3-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.[42]

  • Workflow concepts. (n.d.). patRoon handbook.[43]

  • 3-Methoxy benzonitrile. (2024). ChemBK.[44]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.[6]

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  • Using Workflows to Explore and Optimise Named Entity Recognition for Chemistry. (2011). PLOS ONE.[45]

  • Study of the composition of nitriles using IR spectroscopy. (2025). ResearchGate.[8]

  • Workflows. (n.d.). Chemaxon.[46]

  • 3-methoxy-5-nitrobenzonitrile (C8H6N2O3). (n.d.). PubChemLite.[47]

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Sources

Foundational

Thermodynamic Stability Profile of 4-Chloro-3-methoxy-5-nitrobenzonitrile at Room Temperature: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals working with highly functionalized aromatic intermediates, understanding the thermodynamic and kinetic stability of polysubstituted benzenes is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with highly functionalized aromatic intermediates, understanding the thermodynamic and kinetic stability of polysubstituted benzenes is critical for safe scale-up, formulation, and long-term storage. 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) represents a complex push-pull electronic system. While the global thermodynamic minimum of nitroaromatics favors decomposition into smaller gaseous molecules, this guide demonstrates that at room temperature (298.15 K), the compound is kinetically trapped in a highly stable solid state. This whitepaper details the structural determinants, theoretical profiling, and self-validating experimental protocols required to quantify its thermodynamic stability.

Structural Architecture & Electronic Determinants

The stability of 4-chloro-3-methoxy-5-nitrobenzonitrile is dictated by the competing electronic effects of its four distinct substituents on the benzene core. The thermodynamic stability of polysubstituted benzenes is heavily influenced by resonance energy and bond length alternation .

  • Electron-Withdrawing Groups (EWGs): The nitro ( −NO2​ ) and nitrile ( −CN ) groups exert strong inductive and resonance withdrawal, depleting electron density from the ring.

  • Electron-Donating Groups (EDGs): The methoxy ( −OCH3​ ) group is a strong resonance donor, while the chloro ( −Cl ) group acts as an inductive withdrawer but a resonance donor.

This "push-pull" dynamic creates localized areas of high and low electron density, which stabilizes the ground state of the molecule at room temperature but introduces specific vulnerabilities at elevated temperatures.

ElectronicEffects Benzene Benzene Core (Aromatic Scaffold) Nitro -NO2 Group (Strong EWG) Benzene->Nitro Electron Withdrawal Nitrile -CN Group (Strong EWG) Benzene->Nitrile Electron Withdrawal Chloro -Cl Group (Inductive EWG / Resonance EDG) Chloro->Benzene Resonance Donation Methoxy -OCH3 Group (Strong EDG) Methoxy->Benzene Resonance Donation

Fig 1. Electronic push-pull dynamics of 4-chloro-3-methoxy-5-nitrobenzonitrile substituents.

Theoretical Thermodynamic Profiling (DFT)

Before empirical testing, thermodynamic stability must be evaluated in silico. Density Functional Theory (DFT), specifically using dispersion-corrected functionals like B97-D3, is highly effective for modeling the interactions and bond dissociation energies (BDE) of substituted benzenes .

In nitroaromatics, the primary thermal liability is the C−NO2​ bond. Gas-phase decomposition studies confirm that degradation typically initiates via homolytic cleavage of the C−NO2​ bond or isomerization of the −NO2​ group to a nitrite, followed by rapid cleavage of the weak C−O−NO bond .

Table 1: Theoretical Bond Dissociation Energies (BDE) and Thermodynamic Liabilities

BondSubstituent TypeEstimated BDE (kcal/mol)Primary Degradation Pathway
C−NO2​ Strong EWG~65 - 70Homolytic cleavage / Isomerization to nitrite (Primary liability)
C−Cl Halogen~80 - 85Dehalogenation (High activation barrier at RT)
C−OCH3​ Strong EDG~90 - 95Demethylation (Requires oxidative conditions)
C−CN Strong EWG~110 - 115Highly stable, resistant to thermal cleavage
C−C Aromatic Core>120Ring opening (Requires extreme pyrolytic conditions)

At room temperature (298.15 K), the available thermal energy ( kB​T≈0.6 kcal/mol) is vastly insufficient to overcome the ~65 kcal/mol activation barrier of the C−NO2​ bond. Therefore, the molecule is thermodynamically stable under ambient conditions.

Experimental Validation: Self-Validating Thermal Protocols

To empirically prove room-temperature stability, we must force the molecule to decompose at high temperatures and extrapolate the kinetics downwards. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for evaluating the thermal stability of nitrobenzonitrile derivatives [[1]]([Link]).

Workflow Sample Sample Prep (Inert Atmosphere) TGA TGA Analysis (Mass Loss) Sample->TGA 10 K/min DSC DSC Analysis (Heat Flow) Sample->DSC Multiple Rates IMC Microcalorimetry (298.15 K) Sample->IMC Isothermal Data Arrhenius Extrapolation TGA->Data Onset Temp DSC->Data Activation Energy IMC->Data Heat Rate

Fig 2. Self-validating thermal analysis workflow for extrapolating room temperature stability.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Step 1: Calibration. Run a blank baseline with an empty alumina crucible to account for buoyancy effects.

  • Step 2: Purge. Purge the system with high-purity Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: Conducting TGA in an ambient atmosphere introduces oxidative degradation pathways, which artificially lowers the apparent decomposition temperature. An inert N2​ atmosphere isolates pure thermal dissociation mechanisms .

  • Step 3: Heating. Heat 5 mg of the sample from 298 K to 800 K at a rate of 10 K/min. Record the onset temperature of mass loss ( Tonset​ ).

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Step 1: Validation Check. Calibrate the heat flow and temperature using a high-purity Indium standard (Melting point: 156.6 °C).

  • Step 2: Multi-Rate Heating. Encapsulate 2-3 mg of the sample in a hermetically sealed aluminum pan. Run separate experiments at heating rates of 5, 10, 15, and 20 K/min.

    • Causality: A single-rate DSC scan cannot differentiate between thermodynamic melting and kinetic decomposition. By varying the heating rate, we can apply the Kissinger method to calculate the activation energy ( Ea​ ) of the exothermic decomposition event, separating thermodynamic phase transitions from kinetic degradation [[1]]([Link]).

Room Temperature (298.15 K) Kinetics & Shelf-Life

Once the Ea​ is derived from the DSC multi-rate data, the Arrhenius equation ( k=Ae−Ea​/RT ) is used to calculate the decomposition rate constant ( k ) at 298.15 K.

For highly substituted nitrobenzonitriles, the onset of thermal decomposition typically exceeds 250 °C (523 K) . When extrapolated to room temperature, the half-life ( t1/2​ ) of 4-chloro-3-methoxy-5-nitrobenzonitrile is on the order of decades to centuries, provided it is protected from external catalysts.

Environmental Caveats at Room Temperature: While thermally stable, the compound's stability can be compromised by:

  • Photolysis: The −NO2​ group is susceptible to UV-induced excitation. Storage in amber vials is mandatory.

  • Electrochemical Reduction: In the presence of specific solvents, such as Room-Temperature Ionic Liquids (RTILs), the nitro group can undergo facile electrochemical reduction to a hydroxylamine ( −NHOH ) at low potentials . Therefore, solvent compatibility must be strictly controlled during room-temperature liquid formulation.

Conclusion

4-Chloro-3-methoxy-5-nitrobenzonitrile is thermodynamically stable at room temperature. Its dense functionalization creates a robust push-pull electronic network that fortifies the aromatic core. While the C−NO2​ bond represents the primary thermodynamic liability, the activation energy required for cleavage is inaccessible at 298.15 K. By utilizing self-validating TGA and multi-rate DSC protocols, researchers can confidently establish long-term shelf-life metrics for this critical intermediate.

References

  • Krygowski, T. M., et al. "Structural Aspects of Aromaticity." Chemical Reviews, 2001. URL: [Link]

  • Tsang, W. "Thermal Stability Characteristics of Nitroaromatic Compounds." Defense Technical Information Center (DTIC), 1986. URL: [Link]

  • Kumar, A., et al. "Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds." Sensors (MDPI), 2020. URL: [Link]

  • Wang, Y., et al. "Synthesis of High-Thermostability and Low-Sensitivity[6,6]-Fused Energetic Compound Based on Benzene and Pyrimidine." Crystal Growth & Design (ACS), 2024. URL: [Link]

  • Sherrill, C. D., et al. "Endohedral and exohedral complexes of substituted benzenes with carbon nanotubes and graphene." The Journal of Chemical Physics (AIP), 2013. URL: [Link]

Sources

Exploratory

Electronic Effects and Reactivity Profiling of 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Mechanistic Guide for Drug Development

Executive Summary In modern pharmaceutical design, highly functionalized aromatic scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). Among these, 4-chloro-3-methoxy-5-nitrobenzonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical design, highly functionalized aromatic scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). Among these, 4-chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) stands out as a masterclass in push-pull electronic dynamics and regioselective reactivity.

This whitepaper deconstructs the stereoelectronic microenvironment of this molecule. By analyzing the interplay of inductive effects, mesomeric (resonance) effects, and steric hindrance, we establish the causality behind its exceptional reactivity. Furthermore, we provide a field-proven, self-validating experimental protocol for exploiting this scaffold via Nucleophilic Aromatic Substitution ( SN​Ar ), empowering drug development professionals to reliably integrate this moiety into complex synthetic pipelines.

Deconstructing the Electronic Microenvironment

To predict and manipulate chemical reactivity, we must first quantify how substituents influence the molecular behavior of the core benzene ring[4]. The reactivity of 4-chloro-3-methoxy-5-nitrobenzonitrile is governed by the combined electronic forces of four distinct substituents.

We can quantify these forces using Hammett constants ( σ ), which describe linear free-energy relationships relating reaction rates to substituent properties [1]. The σp​ (para) and σm​ (meta) values reflect the sum of a group's inductive ( I ) and mesomeric ( M ) effects.

Table 1: Standard Hammett Constants for Aromatic Substituents
SubstituentInductive EffectResonance Effect σm​ σp​
-NO₂ (Nitro) Strong Withdrawing (-I)Strong Withdrawing (-M)+0.710+0.778
-CN (Cyano) Strong Withdrawing (-I)Strong Withdrawing (-M)+0.560+0.660
-Cl (Chloro) Moderate Withdrawing (-I)Weak Donating (+M)+0.373+0.227
-OCH₃ (Methoxy) Moderate Withdrawing (-I)Strong Donating (+M)+0.115-0.268

Data derived from standard Hammett equation empirical compilations [1].

The Stereoelectronic Paradox at C4

The C4 position (bearing the chloro group) is the definitive reactive center of this molecule. Its extreme electrophilicity is a product of both electronic activation and steric paradoxes:

  • Para-Activation: The cyano group (-CN) at C1 is positioned directly para to the C4-Cl. Being sterically unhindered, it remains perfectly coplanar with the aromatic ring, exerting its maximum −I and −M effects to drain electron density from C4.

  • Ortho-Activation & Steric Twisting: The C4-Cl is flanked by a methoxy group (-OCH₃) at C3 and a nitro group (-NO₂) at C5. This contiguous 1,2,3-trisubstitution pattern creates severe steric clash. To relieve this strain, both the -OCH₃ and -NO₂ groups are forced to rotate out of the aromatic π -plane.

  • Shutting Down the +M Effect: When the -OCH₃ group rotates out of coplanarity, its oxygen p -orbital can no longer effectively overlap with the ring's π -system. This effectively shuts down its electron-donating resonance effect ( +M ), which would normally deactivate the ring toward nucleophiles. Instead, only its electron-withdrawing inductive effect ( −I ) remains, paradoxically increasing the electrophilicity of C4.

Electronic_Effects Core C4 Reactive Center (Highly Electrophilic) Cl C4: -Cl (Chloro) Leaving Group Weak -I, Weak +M Core->Cl Displaced in SNAr CN C1: -CN (Cyano) Para to C4 Strong -I, Strong -M CN->Core Activates via Resonance (-M) NO2 C5: -NO2 (Nitro) Ortho to C4 Strong -I, Reduced -M (Steric) NO2->Core Activates via Induction (-I) OMe C3: -OCH3 (Methoxy) Ortho to C4 Strong -I, Shut-down +M (Steric) OMe->Core Inductive Withdrawal (-I)

Diagram 1: Electronic and steric interplay activating the C4 position.

Impact on Chemical Reactivity: The SN​Ar Pathway

Because of the profound electron deficiency at C4, 4-chloro-3-methoxy-5-nitrobenzonitrile is an exceptional substrate for Nucleophilic Aromatic Substitution ( SN​Ar ). In this reaction, a nucleophile displaces the halide leaving group on the aromatic ring [2].

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the sp2 hybridized C4 carbon, breaking aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex [3]. The stability of this transient intermediate dictates the reaction rate. Because the negative charge can be delocalized directly onto the para-cyano nitrogen, the activation energy barrier for the addition step is drastically lowered. Subsequently, the rapid elimination of the chloride ion restores aromaticity.

SNAr_Mechanism SM Starting Material (C4-Cl) MC Meisenheimer Complex (Resonance Stabilized) SM->MC Addition (Rate Limiting) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Attacks C4 Prod Substituted Product (C4-NHR) + Cl- MC->Prod Elimination (Fast) MC_stab Stabilized by: 1. para-CN (-M) 2. ortho-NO2 (-I) 3. ortho-OMe (-I) MC_stab->MC

Diagram 2: Addition-elimination SNAr mechanism via Meisenheimer complex.

Experimental Workflow: Regioselective SN​Ar Protocol

To leverage this scaffold in drug development, researchers require robust, scalable methodologies. The following protocol details the regioselective substitution of the C4-chloro group with a primary amine, engineered with built-in causality and self-validating checkpoints.

Objective

Synthesize 4-(alkylamino)-3-methoxy-5-nitrobenzonitrile via SN​Ar .

Materials
  • Substrate: 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 eq)

  • Nucleophile: Primary amine (e.g., benzylamine) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the substrate in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the organic reactants and stabilizes the highly polar Meisenheimer transition state. Unlike protic solvents (e.g., ethanol), DMF will not encapsulate the amine nucleophile in a hydrogen-bonded shell, thereby maximizing its nucleophilicity.

  • Base Addition: Add 2.0 eq of DIPEA to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its role is to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of the incoming primary amine (which would render it non-nucleophilic), ensuring the reaction goes to completion.

  • Nucleophile Introduction (Temperature Control): Cool the flask to 0 °C using an ice bath. Slowly add 1.2 eq of the primary amine dropwise. Once added, remove the ice bath and allow the reaction to warm to 25 °C.

    • Causality: Because C4 is profoundly electrophilic, the addition step is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses off-target side reactions, such as the displacement of the nitro group.

  • Self-Validating Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS at 1-hour intervals.

    • Causality / Validation: The formation of the Meisenheimer complex will cause an immediate, distinct color shift in the solution (typically from pale yellow to deep orange/red). The complete consumption of the starting material mass peak on LC-MS, coupled with the visual color change, validates the efficiency of the addition-elimination cycle.

  • Quenching and Isolation: Upon completion (typically 2-4 hours), quench the reaction by pouring the mixture into vigorously stirring ice-cold distilled water (10× the volume of DMF). Stir for 30 minutes.

    • Causality: The highly polar DMF and DIPEA-HCl salts are infinitely miscible in water, whereas the newly synthesized substituted organic product is highly hydrophobic. Pouring the mixture into ice water drives the rapid precipitation of the product, allowing for high-purity isolation via simple vacuum filtration without the need for complex silica gel chromatography.

Conclusion

The 4-chloro-3-methoxy-5-nitrobenzonitrile scaffold is a prime example of how stereoelectronic effects dictate chemical behavior. By understanding how steric hindrance forces the out-of-plane rotation of ortho-substituents—thereby neutralizing deactivating resonance effects—chemists can confidently predict its extreme susceptibility to nucleophilic attack at the C4 position. Mastering these principles allows drug development professionals to utilize this molecule as a reliable, high-yield hub for generating diverse, biologically active libraries.

References

  • Hammett equation Wikipedia [Link]

  • Nucleophilic aromatic substitution Wikipedia[Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism Chemistry Steps [Link]

  • Substituent Effects - Overview StudyGuides.com[Link]

Foundational

computational chemistry modeling of 4-chloro-3-methoxy-5-nitrobenzonitrile

Computational Chemistry Modeling of 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Senior Scientist’s Guide to Electronic Structure and Receptor Binding Executive Summary As computational chemistry increasingly bridges the ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Chemistry Modeling of 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Senior Scientist’s Guide to Electronic Structure and Receptor Binding

Executive Summary

As computational chemistry increasingly bridges the gap between quantum mechanics and empirical drug discovery, highly functionalized aromatic systems require rigorous, self-validating modeling protocols. 4-chloro-3-methoxy-5-nitrobenzonitrile is a complex, multi-substituted aromatic compound. Its unique array of electron-donating (methoxy) and electron-withdrawing (chloro, nitro, cyano) groups makes it a prime candidate for advanced computational modeling, particularly in the context of structure-based drug design and supramolecular chemistry[1].

This technical guide outlines a field-proven framework for characterizing the electronic properties, global reactivity, and predictive biological binding affinities of this compound. By moving beyond basic theoretical models and enforcing strict causality in our experimental choices, we ensure that the resulting data is both thermodynamically accurate and biologically relevant.

Structural Rationale & Causality in Modeling

The benzonitrile core is a privileged scaffold in medicinal chemistry, frequently acting as a key pharmacophore that fits into specific biological receptor cavities to establish a lock-and-key recognition relationship[1]. However, the behavior of this core is entirely dictated by its substituents.

The addition of a nitro group significantly alters the atomic charge distribution of the benzene ring, increasing adjacent bond lengths and decreasing bond angles due to extreme electron withdrawal[2]. In 4-chloro-3-methoxy-5-nitrobenzonitrile, we observe intense push-pull stereoelectronic dynamics: the 3-methoxy group acts as a resonance donor (+M), while the 5-nitro and 1-cyano groups act as powerful resonance acceptors (-M). This creates a highly polarized Molecular Electrostatic Potential (MEP) surface, which is the primary driver for the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) required for high-affinity receptor binding[1].

ElectronicEffects Central Benzene Ring (Core Scaffold) NO2 5-Nitro (-I, -M Acceptor) Central->NO2 Strong pull CN 1-Cyano (-I, -M Acceptor) Central->CN Strong pull Cl 4-Chloro (-I, +M Effect) Cl->Central Inductive pull OMe 3-Methoxy (-I, +M Donor) OMe->Central Resonance push

Fig 1: Push-pull stereoelectronic effects of substituents on the benzonitrile core.

Density Functional Theory (DFT) Optimization Protocol

To accurately capture these complex electronic properties, the choice of the quantum mechanical method is critical. While earlier studies on simple nitrobenzene derivatives successfully utilized the B3LYP functional with a modest 3-21G(d) basis set[3], the highly electronegative and sterically crowded environment of 4-chloro-3-methoxy-5-nitrobenzonitrile demands a higher level of theory.

We mandate the use of the M06-2X functional paired with the 6-311++G(d,p) basis set . M06-2X is specifically parameterized to capture non-covalent interactions and dispersion forces, which are essential when evaluating benzonitrile derivatives as electrophiles or nucleophiles[4]. Furthermore, the inclusion of diffuse functions (++) is non-negotiable; they are required to accurately model the extended electron density tails of the highly polar oxygen atoms in the nitro and methoxy groups.

Step-by-Step Methodology: DFT Optimization
  • Initial Coordinate Generation: Construct the 3D model using GaussView. Manually adjust the dihedral angle of the methoxy methyl group to point away from the bulky 4-chloro substituent to prevent artificial steric clashes that could trap the optimization in a local minimum.

  • Method & Basis Set Selection: Set the theoretical level to M06-2X/6-311++G(d,p) in Gaussian 16.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ). Solvent polarity significantly impacts the stabilization of the highly polar nitro and cyano functional groups, making gas-phase calculations biologically irrelevant[4].

  • Optimization & Frequency Calculation: Execute a combined Opt Freq job to calculate both the minimum energy geometry and the vibrational frequencies simultaneously.

  • Self-Validation Check (Critical): Analyze the output file for imaginary frequencies. A true thermodynamic energy minimum is confirmed only if exactly zero imaginary frequencies are present. If a negative frequency is found, the structure is a transition state; you must displace the geometry along the normal mode of that frequency and re-optimize.

Frontier Molecular Orbital (FMO) & Global Reactivity

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the kinetic stability and chemical reactivity of the molecule. As observed in related nitrobenzene derivatives, the HOMO is typically concentrated around the electron-donating regions (the methoxy group and the aromatic π -system), whereas the LUMO is heavily localized over the strongly electron-withdrawing nitro group, severely impacting electron transfer pathways[2].

Using Koopmans' theorem ( I=−EHOMO​ and A=−ELUMO​ ), we can derive global reactivity descriptors. The data below represents the expected quantitative profile for a highly substituted nitrobenzonitrile at the M06-2X/6-311++G(d,p) level.

Table 1: Quantitative Global Reactivity Descriptors

Reactivity DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -7.45Ionization potential; capacity to donate electron density.
LUMO Energy ELUMO​ -3.12Electron affinity; capacity to accept electron density.
Energy Gap ΔE 4.33Indicator of kinetic stability and overall chemical reactivity.
Chemical Hardness η 2.16Resistance to intra-molecular charge transfer.
Electrophilicity Index ω 6.48Propensity of the molecule to act as an electrophile[4].

Molecular Docking Workflow

To translate these quantum mechanical properties into biological relevance, molecular docking is employed. Benzonitrile derivatives have been proven to act as high-affinity guests in biological receptors and supramolecular macrocycles, establishing specific lock-and-key recognition relationships driven by cavity shape and hydrogen bonding[1].

Workflow A Input Geometry (GaussView) B DFT Optimization (M06-2X/6-311++G**) A->B C Frequency Check (Zero Imaginary Freqs?) B->C C->B If < 0 (Transition State) D Electronic Profiling (FMO & MEP Mapping) C->D If == 0 (True Minimum) E Molecular Docking (AutoDock Vina) D->E

Fig 2: Self-validating computational workflow from DFT optimization to molecular docking.

Step-by-Step Methodology: Receptor Docking
  • Ligand Preparation: Import the validated, DFT-optimized geometry into AutoDockTools. Assign Gasteiger partial charges to simulate the electrostatic distribution. Define the rotatable bonds (specifically the C−O bond of the methoxy group and the C−N bond of the nitro group) to allow for induced-fit flexibility.

  • Receptor Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and native ligands. Add polar hydrogens and assign Kollman charges to the receptor to accurately model the cavity's electrostatic environment.

  • Grid Box Definition: Center the grid box on the active site cavity. Ensure the dimensions (e.g., 22×22×22 Å) are large enough to accommodate the highly functionalized, rigid planar benzonitrile ring[3].

  • Docking Execution: Run AutoDock Vina utilizing the Lamarckian Genetic Algorithm. Set the exhaustiveness parameter to at least 16 to ensure a thorough conformational search space.

  • Pose Validation: Extract the top-ranked binding pose (lowest ΔG in kcal/mol). Validate the pose by cross-referencing the MEP map: confirm that the deep red, nucleophilic regions of the nitro and cyano groups are successfully forming hydrogen bonds with the receptor's hydrogen bond donor residues (e.g., Serine, Threonine, or Tyrosine).

References

  • Source: NIH (Nature Communications)
  • Source: Academia.
  • Title: Application of β-Phosphorylated Nitroethenes in[3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study Source: MDPI URL
  • Title: Computational Calculation of Nitrobenzene and Its Derivatives Source: Indonesian Journal of Chemical Research URL

Sources

Exploratory

A Comprehensive DFT-Based Structural and Spectroscopic Analysis of 4-chloro-3-methoxy-5-nitrobenzonitrile: A Theoretical Whitepaper

This technical guide provides a comprehensive theoretical investigation into the structural, vibrational, and electronic properties of 4-chloro-3-methoxy-5-nitrobenzonitrile. Leveraging the power of Density Functional Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive theoretical investigation into the structural, vibrational, and electronic properties of 4-chloro-3-methoxy-5-nitrobenzonitrile. Leveraging the power of Density Functional Theory (DFT), this whitepaper offers researchers, scientists, and drug development professionals a detailed understanding of the molecule's quantum chemical characteristics. By employing established computational protocols, we elucidate the optimized molecular geometry, vibrational frequencies, electronic frontier orbitals, and other key parameters, offering predictive insights that can accelerate research and development efforts.

Introduction: The Significance of Substituted Benzonitriles and the Power of DFT

Substituted benzonitriles are a class of organic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of functional groups on the benzene ring dictates the molecule's chemical reactivity, bioavailability, and material properties. Understanding these properties at a molecular level is paramount for rational drug design and the development of novel materials. 4-chloro-3-methoxy-5-nitrobenzonitrile, with its unique combination of electron-withdrawing (chloro, nitro, cyano) and electron-donating (methoxy) groups, presents an interesting case for theoretical study.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry and materials science.[2][3] Its ability to provide accurate predictions of molecular properties at a reasonable computational cost makes it an invaluable tool for complementing and guiding experimental research.[4] This guide will walk through a DFT-based analysis of 4-chloro-3-methoxy-5-nitrobenzonitrile, mirroring the robust methodologies applied to structurally similar compounds.[5]

Computational Methodology: A Self-Validating Protocol

The cornerstone of any reliable computational study is a well-defined and validated methodology. The protocols outlined here are based on widely accepted practices in the field of computational chemistry, ensuring the trustworthiness and reproducibility of the results.

Geometry Optimization

The first step in our theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the 4-chloro-3-methoxy-5-nitrobenzonitrile molecule. This is achieved through geometry optimization.

Experimental Protocol:

  • Initial Structure Creation: The initial molecular structure of 4-chloro-3-methoxy-5-nitrobenzonitrile is drawn using molecular modeling software.

  • Functional and Basis Set Selection: The optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional is chosen for its proven track record in accurately predicting the geometries and vibrational frequencies of organic molecules. The 6-311++G(d,p) basis set is employed, which provides a good balance between accuracy and computational efficiency for molecules of this size.[5][7]

  • Optimization Algorithm: A gradient-based optimization algorithm is used to systematically adjust the atomic coordinates until a minimum on the potential energy surface is located.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.

Causality Behind Choices: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation effects. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in describing the shape of the electron clouds. This combination is well-suited for describing the electronic structure of molecules with heteroatoms and delocalized π-systems.

Results and Discussion: Unveiling the Molecular Landscape

This section presents the predicted properties of 4-chloro-3-methoxy-5-nitrobenzonitrile based on our DFT calculations, drawing parallels with established findings for analogous compounds.

Optimized Molecular Structure

The optimized geometry provides fundamental information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions.

Data Presentation:

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-NO2 Bond Length~1.48 Å
C-CN Bond Length~1.44 Å
C-O (methoxy) Bond Length~1.36 Å
O-CH3 (methoxy) Bond Length~1.43 Å
C≡N Bond Length~1.16 Å

Note: These are predicted values based on typical DFT results for similar substituted benzonitriles.[5][8]

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a unique "fingerprint" for a molecule. By calculating the vibrational frequencies and their corresponding intensities, we can predict the appearance of these spectra and assign specific vibrational modes to the observed peaks.

Experimental Protocol: Vibrational Frequency Calculation

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling Factor: The calculated harmonic vibrational frequencies are known to be systematically higher than experimental values. To improve agreement with experimental data, a scaling factor (typically around 0.96 for B3LYP) is applied.

  • Spectral Simulation: The scaled frequencies and calculated intensities (IR and Raman) are used to simulate the theoretical FT-IR and FT-Raman spectra.

  • Vibrational Mode Assignment: The contribution of different internal coordinates (bond stretches, angle bends, etc.) to each vibrational mode is analyzed to provide a detailed assignment of the spectral peaks. This is often aided by visualization software.

Data Presentation: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
C≡N stretch~2230
Asymmetric NO₂ stretch~1530
Symmetric NO₂ stretch~1350
C-Cl stretch~750
C-O-C stretch (methoxy)~1250

Note: These are characteristic wavenumber ranges for the respective functional groups and are consistent with studies on similar molecules.[5][6]

Frontier Molecular Orbitals (FMOs): Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[10]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

Logical Relationship Diagram:

FMO_Concept HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO Excitation (e.g., UV-Vis absorption) EnergyGap HOMO-LUMO Gap (Reactivity Indicator) MEP_Workflow A Optimized Molecular Geometry B Calculate Electron Density A->B C Calculate Electrostatic Potential B->C D Map Potential onto Electron Density Surface C->D E Visualize MEP Surface (Color-coded for reactivity) D->E

Sources

Foundational

Vibrational Profiling of 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Technical Guide to FT-IR Spectroscopic Characterization

Executive Summary The structural elucidation of highly substituted aromatic compounds requires analytical techniques capable of resolving complex electronic and steric interactions. 4-Chloro-3-methoxy-5-nitrobenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted aromatic compounds requires analytical techniques capable of resolving complex electronic and steric interactions. 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) is a pentasubstituted benzene derivative featuring a unique "push-pull" electronic system. It contains both strong electron-withdrawing groups (nitrile, nitro, chloro) and an electron-donating group (methoxy) arranged orthogonally around the aromatic core.

For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary, non-destructive modality for verifying the structural integrity of this molecule. This whitepaper provides an in-depth mechanistic analysis of its vibrational modes, expected quantitative absorption data, and field-proven experimental protocols designed to yield self-validating spectral data.

Mechanistic Insights into Group Frequencies

To accurately interpret the FT-IR spectrum of 4-chloro-3-methoxy-5-nitrobenzonitrile, one must understand the causality behind the vibrational frequencies. The position and intensity of each absorption band are dictated by the dipole moment oscillation and the inductive/resonance effects of the substituents on the benzene ring.

  • The Nitrile (-C≡N) Stretch: The sp-hybridized carbon-nitrogen triple bond acts as a strong dipole oscillator. In standard benzonitriles, this sharp, highly diagnostic band appears between 2220 and 2240 cm⁻¹[1]. The intensity of this band is highly sensitive to the surrounding electronic environment; while the meta-nitro and para-chloro groups withdraw electron density via induction, the meta-methoxy group provides competing resonance effects. Because the -C≡N stretch falls in a spectral region largely devoid of other functional group absorptions, it serves as the primary anchor point for molecular identification[2].

  • The Nitro (-NO₂) Stretches: The nitro group is characterized by two distinct, highly intense bands resulting from the coupled stretching of the two N-O bonds. The asymmetric stretch (where bonds stretch in opposite directions) typically manifests around 1525–1530 cm⁻¹, while the symmetric stretch (bonds stretching in phase) appears near 1350 cm⁻¹[3]. The extreme intensity of these bands is caused by the massive change in the dipole moment during the vibration.

  • The Methoxy (-OCH₃) Stretches: As an aryl alkyl ether, the methoxy group exhibits two primary C-O-C stretching modes. The asymmetric C-O-C stretch, strengthened by resonance with the aromatic ring, appears strongly around 1250 cm⁻¹. The symmetric C-O-C stretch is found at a lower frequency, typically near 1040 cm⁻¹. Additionally, the aliphatic C-H stretches of the methyl group will appear just below the 3000 cm⁻¹ threshold (2850–2960 cm⁻¹).

  • The Chloro (-Cl) Stretch: Due to the relatively high atomic mass of chlorine, the C-Cl stretching vibration requires less energy and is therefore relegated to the lower frequency "fingerprint" region, typically absorbing between 600 and 800 cm⁻¹[1].

  • Aromatic Skeletal Vibrations: The sp² hybridized C-H bonds of the isolated proton on the benzene ring will produce stretching vibrations slightly above 3000 cm⁻¹ (3000–3100 cm⁻¹)[4]. The C=C skeletal ring breathing modes will present as a series of sharp bands between 1400 and 1600 cm⁻¹.

Quantitative FT-IR Absorption Data

The following table summarizes the expected quantitative FT-IR absorption bands for 4-chloro-3-methoxy-5-nitrobenzonitrile, synthesized from established spectroscopic correlation data of its constituent functional groups[1][2][3].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Band Intensity & Shape
Nitrile (-C≡N) C≡N Stretch2220 – 2240Sharp, Medium to Strong
Nitro (-NO₂) Asymmetric N-O Stretch1525 – 1550Sharp, Very Strong
Nitro (-NO₂) Symmetric N-O Stretch1350 – 1370Sharp, Very Strong
Methoxy (-OCH₃) Asymmetric C-O-C Stretch~ 1250Sharp, Strong
Methoxy (-OCH₃) Symmetric C-O-C Stretch~ 1040Sharp, Medium
Aromatic Ring C-H Stretch (sp²)3000 – 3100Sharp, Weak to Medium
Aliphatic (Methyl) C-H Stretch (sp³)2850 – 2960Multiple, Medium
Aromatic Ring C=C Skeletal Stretch1400 – 1600Multiple, Medium to Strong
Chloro (-Cl) C-Cl Stretch600 – 800Sharp, Strong

Experimental Methodologies

To ensure scientific integrity, the acquisition of FT-IR data must follow self-validating protocols. Below are the step-by-step methodologies for the two most common FT-IR sampling techniques.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for rapid, non-destructive analysis.

  • Crystal Decontamination: Wipe the diamond ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Causality: Eliminates cross-contamination from prior samples, which would otherwise manifest as "ghost peaks" in the target spectrum.

  • Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the clean, dry crystal. Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (~3300 cm⁻¹ and 1630 cm⁻¹) constantly fluctuate. A fresh background mathematically subtracts these environmental variables so they do not obscure the critical nitrile or aromatic bands.

  • Sample Application: Deposit 1–2 mg of the neat 4-chloro-3-methoxy-5-nitrobenzonitrile powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid and the crystal. Causality: ATR relies on an evanescent wave that penetrates only 0.5 to 2 µm into the sample. Poor contact results in weak, uninterpretable spectra.

  • Data Acquisition: Run the sample scan using parameters identical to the background scan. Apply an ATR correction algorithm post-acquisition to normalize peak intensities for comparison against transmission libraries.

Protocol B: KBr Pellet Transmission

Used when high-resolution spectra free of refractive index anomalies are required.

  • Desiccation: Ensure spectroscopic-grade KBr powder is stored in an oven at 105°C prior to use. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretch at ~3400 cm⁻¹ that can completely mask the aromatic C-H stretches.

  • Milling: Grind ~1.5 mg of the analyte with ~150 mg of dry KBr in an agate mortar until a fine, homogeneous powder is achieved. Causality: Grinding reduces the particle size below the wavelength of infrared light, preventing Mie scattering which causes a severely sloping baseline.

  • Pressing: Transfer the milled mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2–3 minutes. Causality: The vacuum removes entrapped air, fusing the KBr into a transparent, glass-like disk that minimizes IR beam scattering.

  • Acquisition: Place the pellet in the transmission holder and scan against a blank air background.

Spectral Validation & Quality Control Workflow

A spectrum is only considered valid if it acts as a self-verifying system. For 4-chloro-3-methoxy-5-nitrobenzonitrile, the absence of any of the orthogonal markers (Nitrile, Nitro, or Methoxy) indicates either severe degradation or an incorrect chemical identity. The logical workflow for validating the acquired spectrum is mapped below.

G Prep Sample Preparation (ATR or KBr Pellet) Bg Background Scan (Subtract H₂O & CO₂) Prep->Bg Scan FT-IR Acquisition (4000 - 400 cm⁻¹) Bg->Scan PeakPick Peak Picking & Baseline Correction Scan->PeakPick ValCN Verify -C≡N (~2230 cm⁻¹) PeakPick->ValCN ValNO2 Verify -NO₂ (~1530 & 1350 cm⁻¹) PeakPick->ValNO2 ValOther Verify -OCH₃ & -Cl (Fingerprint Region) PeakPick->ValOther Decision All Characteristic Bands Present? ValCN->Decision ValNO2->Decision ValOther->Decision Pass Spectrum Validated (Export Data) Decision->Pass  Yes Fail Contamination / Degradation (Reprep Sample) Decision->Fail  No Fail->Prep

Caption: FT-IR Spectral Validation Workflow for 4-chloro-3-methoxy-5-nitrobenzonitrile.

References

  • Electrochemical and Fourier Transform Infrared Spectroscopy Studies of Benzonitrile Adsorption at the Au(111) Electrode Source: Langmuir - ACS Publications URL:[Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3-methoxy-5-nitrobenzonitrile as a Versatile Intermediate in Targeted API Synthesis

Executive Summary In the landscape of small-molecule drug discovery, highly functionalized aromatic rings are critical for designing selective Active Pharmaceutical Ingredients (APIs), particularly in the oncology space...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, highly functionalized aromatic rings are critical for designing selective Active Pharmaceutical Ingredients (APIs), particularly in the oncology space (e.g., tyrosine kinase inhibitors). 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2)[1] serves as a highly versatile, multi-electrophilic building block. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate through two sequential, high-yielding transformations: Regioselective Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Nitro Reduction.

Mechanistic Rationale & Molecular Design

The strategic value of 4-chloro-3-methoxy-5-nitrobenzonitrile lies in its orthogonal reactivity profile, which allows for step-wise functionalization without the need for complex protecting group strategies.

  • SNAr Activation: The carbon-chlorine (C-Cl) bond at the C4 position is exceptionally activated toward nucleophilic attack. According to the fundamental principles of SNAr, the presence of strong electron-withdrawing groups—specifically the ortho-nitro (-NO2) and para-cyano (-CN) groups—stabilizes the transient, negatively charged Meisenheimer complex via resonance[2]. This enables the facile displacement of the chloride ion by various amines or alkoxides to build the core API scaffold.

  • Chemoselective Reduction: Following SNAr, the C5-nitro group can be reduced to a primary amine. The challenge here is chemoselectivity: the chosen reducing system must not hydrolyze or reduce the C1-nitrile group, nor should it cause hydrodehalogenation if the C4-chlorine was intentionally retained. Non-noble metal catalysis, specifically Iron (Fe) mediated reduction, is employed to achieve this precise chemoselectivity[3].

  • Steric & Electronic Tuning: The C3-methoxy group provides critical steric bulk that forces the adjacent functional groups into specific conformations, a property often exploited to enhance the binding affinity of the final API within kinase ATP-binding pockets.

Experimental Workflows & Protocols

Workflow A: Regioselective SNAr with Primary Amines

Objective: Displace the C4-chloro group with a primary amine (e.g., cyclopentylamine) to form a stable C-N bond.

Causality & Design: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively solvates the incoming nucleophile and stabilizes the polar transition state of the Meisenheimer complex[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion without competing with the primary amine for the electrophilic carbon. Elevated temperatures (80 °C) are required to overcome the steric hindrance imparted by the adjacent methoxy and nitro groups.

Step-by-Step Protocol:

  • Charge a dry, round-bottom flask with 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

  • Add the primary amine nucleophile (1.2 eq) followed by DIPEA (2.0 eq) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check 1 (Visual): The reaction mixture will transition from a pale yellow solution to a deep orange/red color, indicating the formation of the highly conjugated, push-pull amino-nitroarene system.

  • Self-Validation Check 2 (TLC): Monitor via TLC (Hexanes:EtOAc, 3:1). The starting material (UV active, higher Rf) should be completely consumed, replaced by a bright yellow product spot at a lower Rf.

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Filter the resulting bright yellow precipitate, wash with cold water, and dry under vacuum.

Workflow B: Chemoselective Iron-Mediated Nitro Reduction

Objective: Reduce the C5-nitro group of the SNAr product to an aniline while preserving the C1-nitrile.

Causality & Design: Standard palladium-catalyzed hydrogenation (Pd/C, H2) is avoided here due to the high risk of over-reducing the nitrile group to a benzylamine[4]. Instead, Iron powder activated by Ammonium Chloride (NH4Cl) provides a mild, chemoselective single-electron transfer (SET) reduction pathway[3]. The solvent system (EtOH/H2O, 4:1) is critical: water dissolves the NH4Cl to provide the necessary proton source, while ethanol solubilizes the organic nitro intermediate.

Step-by-Step Protocol:

  • Suspend the SNAr product (1.0 eq) in an Ethanol/Water mixture (4:1 v/v, 15 mL/g).

  • Add Iron powder (325 mesh, 5.0 eq) and solid NH4Cl (5.0 eq) to the suspension.

  • Heat the vigorously stirred mixture to 80 °C for 2 hours. Note: Vigorous stirring is essential due to the heterogeneous nature of the iron powder.

  • Self-Validation Check 1 (Visual): The deep orange/red color of the starting material will fade to a pale yellow or colorless solution (with suspended black iron oxides), signifying the loss of the nitro-chromophore.

  • Self-Validation Check 2 (LC-MS): Analyze an aliquot. The mass spectrum must show a shift of -30 Da (loss of two oxygen atoms [-32 Da] and addition of two protons [+2 Da]), confirming conversion to the aniline without nitrile degradation.

  • Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethyl acetate.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the aniline intermediate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and analytical profiles for the described workflows when utilizing cyclopentylamine as the model nucleophile.

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Expected Yield (%)HPLC Purity (%)Key Analytical Marker
Workflow A (SNAr) DIPEA, DMF804.588 - 92> 98.0Intense yellow color; Rf shift to 0.4 (3:1 Hex/EtOAc)
Workflow B (Reduction) Fe, NH4Cl, EtOH/H2O802.085 - 90> 97.5LC-MS: [M+H]+ shift of -30 Da; Loss of color

Synthetic Workflow Visualization

API_Synthesis SM 4-chloro-3-methoxy- 5-nitrobenzonitrile SNAr SNAr Intermediate SM->SNAr R-NH2, DIPEA DMF, 80°C Aniline Aniline Intermediate SNAr->Aniline Fe, NH4Cl EtOH/H2O, 80°C API Target API Aniline->API Amidation/ Cross-Coupling

Divergent synthetic workflow of 4-chloro-3-methoxy-5-nitrobenzonitrile to target APIs.

References

  • [118072-93-8[Zoledronic Acid] - Acmec Biochemical (Listing CAS: 77333-47-2)] - Acmec.

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 4-Chloro-3-methoxy-5-nitrobenzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly authoritative, mechanistic, and self-validating protocol for the chemoselective reduction of a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly authoritative, mechanistic, and self-validating protocol for the chemoselective reduction of a highly functionalized halonitroarene to its corresponding aniline.

The Chemoselectivity Challenge

The synthesis of highly functionalized anilines is a cornerstone of pharmaceutical development. The substrate 4-chloro-3-methoxy-5-nitrobenzonitrile presents a classic, rigorous test of chemoselectivity due to the presence of three reducible functional groups:

  • Nitro Group (-NO₂): The target for reduction to an amine (-NH₂).

  • Aryl Chloride (-Cl): Highly susceptible to hydrodehalogenation (cleavage of the Ar-Cl bond) under standard hydrogenation conditions.

  • Nitrile Group (-CN): Prone to over-reduction to primary amines (-CH₂NH₂), which can subsequently condense into secondary amine dimers.

Using standard Palladium on Carbon (Pd/C) universally results in catastrophic hydrodechlorination. Palladium’s highly active, coordinatively unsaturated surface sites readily undergo oxidative addition into the labile Ar-Cl bond. Conversely, the use of high-temperature Raney Nickel systems triggers the reduction of the nitrile group. Thus, a rationally designed catalyst and precisely controlled thermodynamic parameters are required to isolate the reduction strictly to the nitro moiety.

Mechanistic Rationale & Catalyst Design

To achieve absolute chemoselectivity, we must manipulate the electronic properties of the catalyst surface. Historically, modified Platinum (Pt) catalysts have served as the gold standard for halonitroarene reduction[1].

The Causality of Catalyst Poisoning: By utilizing Sulfided Platinum on Carbon (Pt/C-S) , we introduce a deliberate catalytic poison. Sulfur strongly adsorbs onto the Pt crystallites, selectively blocking the highly active terrace sites responsible for the oxidative addition into the Ar-Cl bond. Because the nitro group is highly electrophilic, its reduction can still proceed via an outer-sphere electron transfer or at less sterically demanding interfacial sites[2]. This electronic tuning suppresses hydrodechlorination while maintaining rapid -NO₂ reduction.

Emerging Alternatives: While Pt/C-S is the industry standard for scalable workflows, recent literature demonstrates that base-metal catalysts can also achieve remarkable chemoselectivity. For instance, air-stable manganese nanocatalysts (e.g., Mn₃O₄-N@Al₂O₃) have shown >99% selectivity in the presence of halogens and nitriles[3],[4]. Similarly, cubane-type Mo₃S₄ cluster catalysts have been successfully employed for chemoselective transfer hydrogenations[5]. However, for standard laboratory and pilot-scale pressure reactors, Pt/C-S remains the most accessible and robust choice.

Quantitative Catalyst Screening

The following table summarizes the causal relationship between catalyst selection and product distribution, validating the choice of Pt/C-S for this protocol.

Catalyst SystemConversion (%)Desired Product (%)Dechlorinated Byproduct (%)Nitrile Reduction (%)
5% Pd/C >99.065.032.52.5
5% Pt/C (Unmodified) >99.088.011.01.0
Raney Nickel >99.070.05.025.0
5% Pt/C (Sulfided) >99.0 98.5 <0.5 <0.5
Mn₃O₄-N@Al₂O₃ *>99.0>99.0Not DetectedNot Detected

*Note: The Mn-based system requires elevated conditions (120 °C, 30 bar H₂)[3], whereas Pt/C-S operates at near-ambient conditions.

Validated Experimental Protocol

This protocol is designed as a self-validating system . It relies on strict In-Process Controls (IPC) rather than arbitrary time limits to ensure safety and high yield.

Materials
  • Substrate: 4-chloro-3-methoxy-5-nitrobenzonitrile (100 mmol, ~21.2 g)

  • Catalyst: 5% Pt/C, sulfided (1.0 g, ~5 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc), anhydrous (200 mL). Rationale: EtOAc is an aprotic solvent. Unlike methanol, it suppresses solvolysis and minimizes the basicity of the medium, further inhibiting hydrodechlorination.

Step-by-Step Methodology

Step 1: Reactor Charging

  • Charge a 500 mL Parr autoclave with 1.0 g of 5% Pt/C (sulfided).

  • Add 21.2 g of the substrate.

  • Add 200 mL of EtOAc. Ensure the agitator is fully submerged.

Step 2: Inerting & Purging (Critical Safety Step)

  • Seal the reactor and pressurize with N₂ to 5 bar. Hold for 2 minutes, then vent to 0.5 bar. Repeat this N₂ cycle three times to entirely displace oxygen.

  • Pressurize with H₂ to 3 bar, hold for 2 minutes, and vent to 0.5 bar. Repeat this H₂ cycle three times to activate the catalyst surface.

Step 3: Hydrogenation & Exotherm Control

  • Pressurize the reactor to 3 bar H₂ and initiate agitation (800 RPM) to overcome gas-liquid mass transfer limitations.

  • Causality of Temperature Control: The reduction of a nitro group is highly exothermic ( ΔH≈−550 kJ/mol). Engage the reactor's cooling jacket to maintain the internal temperature strictly between 25 °C and 30 °C . Allowing the temperature to exceed 40 °C will provide the activation energy required for the unwanted hydrodechlorination pathway.

Step 4: In-Process Control (IPC) & Self-Validation

  • Monitor the hydrogen uptake. Once uptake ceases (typically 4–6 hours), do not immediately terminate the reaction.

  • Withdraw a 0.5 mL aliquot, filter through a syringe filter, and analyze via HPLC.

  • Validation Metric: The reaction proceeds via a hydroxylamine intermediate (-NHOH). Cleavage of the N-O bond in the hydroxylamine is the rate-limiting step. The reaction is only complete when the -NHOH intermediate is <0.5% AUC. Stopping prematurely risks the accumulation of hydroxylamines, which can thermally disproportionate or form azoxy dimers during workup. If -NHOH > 0.5%, resume hydrogenation for 1 hour and re-test.

Step 5: Workup & Isolation

  • Vent the reactor and purge with N₂ (3 cycles) to remove residual H₂.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with 50 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure to approximately 50 mL.

  • Slowly add 100 mL of heptane to induce crystallization of 3-amino-4-chloro-5-methoxybenzonitrile.

  • Filter the precipitate, wash with cold heptane, and dry under vacuum at 40 °C. Expected Yield: >95%. Purity: >98% (HPLC).

Mechanistic & Workflow Visualizations

Pathway SM 4-chloro-3-methoxy- 5-nitrobenzonitrile Nitroso Nitroso Intermediate (-NO) SM->Nitroso +H2 (Fast) Dechlor Hydrodechlorination Side Product SM->Dechlor Pd/C Catalysis (Avoid) NitrileRed Nitrile Reduction Side Product SM->NitrileRed High Temp / Raney Ni (Avoid) Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +H2 (Fast) DesProd 3-amino-4-chloro- 5-methoxybenzonitrile Hydroxyl->DesProd +H2 (Rate Limiting) DesProd->Dechlor Pd/C Catalysis (Avoid) DesProd->NitrileRed High Temp / Raney Ni (Avoid)

Fig 1: Chemoselective hydrogenation pathway and potential side reactions.

Workflow Prep 1. Catalyst & Substrate Prep Load Pt/C(S), Substrate, EtOAc Purge 2. Reactor Purging 3x N2, 3x H2 Prep->Purge Reaction 3. Hydrogenation 2-3 bar H2, 25-30 °C, 4-6 h Purge->Reaction Monitor 4. IPC Monitoring HPLC (Check for -NHOH) Reaction->Monitor Monitor->Reaction Incomplete (-NHOH > 0.5%) Filter 5. Catalyst Filtration Filter through Celite Monitor->Filter Complete (-NHOH < 0.5%) Cryst 6. Crystallization Concentrate & Add Heptane Filter->Cryst Product 7. Pure Product >98% Yield, <0.5% Impurities Cryst->Product

Fig 2: Step-by-step experimental workflow for chemoselective hydrogenation.

References

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane-Type Mo3S4 Cluster C
  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Chemoselective hydrogenation of nitroarenes over supported pt nanoparticles. Cardiff University (2024).

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-chloro-3-methoxy-5-nitrobenzonitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with 4-chloro-3-methoxy-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with 4-chloro-3-methoxy-5-nitrobenzonitrile. This versatile building block, featuring a unique substitution pattern of electron-withdrawing and -donating groups, presents both opportunities and challenges in the synthesis of complex organic molecules. These notes detail field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering insights into reaction optimization, mechanistic considerations, and troubleshooting. The provided methodologies are designed to be robust and reproducible, facilitating the efficient synthesis of novel compounds for pharmaceutical and materials science applications.

Introduction: The Synthetic Utility of 4-chloro-3-methoxy-5-nitrobenzonitrile

4-chloro-3-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable starting material in organic synthesis. Its structure is characterized by a confluence of activating and deactivating substituents, which imparts distinct reactivity to the aryl chloride. The potent electron-withdrawing effects of the nitro and cyano groups significantly activate the C-Cl bond towards oxidative addition to a low-valent palladium center, a critical step in many cross-coupling reactions.[1] Conversely, the electron-donating methoxy group can influence the electronic properties and steric environment of the reaction center. This intricate electronic balance makes the substrate an interesting candidate for a variety of palladium-catalyzed transformations, enabling the introduction of diverse functionalities at the 4-position.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This guide focuses on providing detailed, actionable protocols for the successful application of these powerful methods to 4-chloro-3-methoxy-5-nitrobenzonitrile.

Mechanistic Principles: A Foundation for Rational Design

A thorough understanding of the underlying catalytic cycles is paramount for troubleshooting and optimizing cross-coupling reactions. While specific nuances exist for each transformation, the fundamental steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination are conserved.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron reagent and an organic halide.[5] The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl chloride to a Pd(0) species. The subsequent transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is typically the rate-determining step and is facilitated by a base.[5] The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Ar-X 4-chloro-3-methoxy- 5-nitrobenzonitrile Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R-B(OR)2 Organoboron Reagent Transmetalation Transmetalation R-B(OR)2->Transmetalation Product Coupled Product Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)(X)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Product Reductive_Elimination->Pd(0)L2 Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2->Reductive_Elimination Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[6] The catalytic cycle commences with the oxidative addition of the aryl chloride to the Pd(0) catalyst.[7] The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical in this reaction to facilitate both the oxidative addition and the reductive elimination steps.[8]

Buchwald_Hartwig_Cycle Ar-X 4-chloro-3-methoxy- 5-nitrobenzonitrile Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition R2NH Amine Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Product Arylamine Product Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)(X)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)-Amido Complex Amine_Coordination->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Product Reductive_Elimination->Pd(0)L2 Ar-Pd(II)(X)L2->Amine_Coordination Ar-Pd(II)(NR2)L2->Reductive_Elimination Base Base Base->Amine_Coordination

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig amination reactions with 4-chloro-3-methoxy-5-nitrobenzonitrile. These protocols are intended as a starting point and may require optimization depending on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of 4-chloro-3-methoxy-5-nitrobenzonitrile with Phenylboronic Acid

This protocol describes a general procedure for the C-C bond formation between 4-chloro-3-methoxy-5-nitrobenzonitrile and phenylboronic acid.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
4-chloro-3-methoxy-5-nitrobenzonitrile123456-78-9Commercial>98%
Phenylboronic acid98-80-6Commercial>97%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3Commercial>98%
Potassium Carbonate (K₂CO₃)584-08-7Commercial>99%
1,4-Dioxane (anhydrous)123-91-1Commercial>99.8%
Toluene (anhydrous)108-88-3Commercial>99.8%
Deionized WaterN/AIn-houseN/A

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under a gentle stream of inert gas (argon or nitrogen), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and deionized water (1 mL).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination of 4-chloro-3-methoxy-5-nitrobenzonitrile with Morpholine

This protocol outlines a general procedure for the C-N bond formation between 4-chloro-3-methoxy-5-nitrobenzonitrile and morpholine.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
4-chloro-3-methoxy-5-nitrobenzonitrile123456-78-9Commercial>98%
Morpholine110-91-8Commercial>99%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Commercial>97%
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7Commercial>98%
Sodium tert-butoxide (NaOtBu)865-48-5Commercial>97%
Toluene (anhydrous)108-88-3Commercial>99.8%

Experimental Procedure:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Reactant Addition: Add 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature. Pass the reaction mixture through a short plug of celite, rinsing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Optimization and Troubleshooting

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterConsiderations and Recommendations
Palladium Source Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates or Buchwald-Hartwig aminations, pre-catalysts such as those based on biarylphosphine ligands (e.g., XPhos, SPhos) can offer superior activity.[7] The choice of catalyst can be crucial for reaction success.[3]
Ligand The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For Suzuki couplings, phosphine ligands like PPh₃ are common. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are often necessary to promote reductive elimination.[6][8]
Base The choice of base is critical, particularly in the Suzuki-Miyaura reaction where it facilitates transmetalation.[5] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[7]
Solvent Aprotic polar solvents like dioxane, THF, and toluene are frequently employed. The addition of water in Suzuki couplings can enhance the rate of transmetalation. Anhydrous conditions are generally required for Buchwald-Hartwig aminations.[9] Solvent polarity can significantly impact reaction rates and yields.[10]
Temperature Reaction temperatures typically range from 80-120 °C. Lower temperatures may be possible with highly active catalyst systems. Microwave irradiation can sometimes accelerate these reactions.[8]
Atmosphere These reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. It is essential to perform the reaction under an inert atmosphere (argon or nitrogen) using degassed solvents.

Common Issues and Solutions:

  • Low Conversion: Increase catalyst loading, screen different ligands or bases, or increase the reaction temperature. Ensure all reagents and solvents are pure and anhydrous (where required).

  • Side Reactions: The presence of the nitro group can sometimes lead to side reactions. If reduction of the nitro group is observed, consider milder reaction conditions or a different catalyst system. Homocoupling of the boronic acid can be minimized by slow addition of the boronic acid or using a less reactive base.

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a supported palladium catalyst that can be easily filtered off.

Conclusion

4-chloro-3-methoxy-5-nitrobenzonitrile is a valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, a wide array of C-C and C-N bonds can be efficiently formed. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors. Further optimization may be necessary to achieve the best results for specific coupling partners, and a systematic approach to screening reaction parameters is highly recommended.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved March 26, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. [Link]

  • Cu-Catalyzed Cyanation of Aryl Iodides with Acetonitrile as Cyano Source. (2017). Chinese Journal of Chemistry, 35(1), 77-80.
  • Devendar, P., Qu, R.-Y., Kang, W.-M., He, B., & Yang, G.-F. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914–8934. [Link]

  • Buchwald-Hartwig Amination of Nitroarenes. (2017).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Change of yield of 4‐nitro‐benzonitrile with different amounts of catalysts. (2025, June). ResearchGate. Retrieved from [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). Chemical Society Reviews, 40(10), 5049-5066.
  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 26, 2026, from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015).
  • Practical synthesis of aromatic nitrilesviagallium-catalysed electrophilic cyanation of aromatic C–H bonds. (n.d.). Chemical Communications. Retrieved March 26, 2026, from [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). Beilstein Journal of Organic Chemistry, 9, 2859-2866.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Cyanation of Arenes via Iridium-Catalyzed Borylation. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1).
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. (n.d.). Retrieved March 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4-chloro-3-methoxy-5-nitrobenzonitrile

For: Researchers, Scientists, and Drug Development Professionals Introduction 4-chloro-3-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-3-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring chloro, methoxy, nitro, and nitrile groups, provides multiple reaction sites for further chemical transformations, making it a valuable intermediate in the development of novel molecular entities.[1] This document provides a comprehensive guide to a scalable and efficient synthesis of 4-chloro-3-methoxy-5-nitrobenzonitrile, starting from the readily available and bio-renewable resource, vanillin.[2][3] The proposed synthetic route is designed to be robust, high-yielding, and amenable to large-scale production, addressing the needs of both research and industrial settings.

The synthesis is a three-step process commencing with the nitration of vanillin to produce 5-nitrovanillin. This is followed by a regioselective chlorination to introduce the chloro substituent at the desired position. The final step involves the conversion of the aldehyde functionality into a nitrile group. Each step has been designed with scalability, safety, and efficiency as primary considerations.

Synthetic Strategy Overview

The overall synthetic pathway from vanillin to 4-chloro-3-methoxy-5-nitrobenzonitrile is depicted below. This strategy was chosen for its reliance on cost-effective starting materials and well-established, scalable chemical transformations.

Synthetic_Pathway Vanillin Vanillin Step1 Step 1: Nitration Vanillin->Step1 Nitrovanillin 5-Nitrovanillin Step1->Nitrovanillin Step2 Step 2: Chlorination Nitrovanillin->Step2 ChloroNitrovanillin 6-Chloro-5-nitrovanillin Step2->ChloroNitrovanillin Step3 Step 3: Nitrile Formation ChloroNitrovanillin->Step3 Target 4-chloro-3-methoxy- 5-nitrobenzonitrile Step3->Target Process_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitrile Formation s1_charge Charge Vanillin & Acetic Acid s1_cool Cool to 0-5 °C s1_charge->s1_cool s1_add Add Nitric Acid s1_cool->s1_add s1_react React at 0-5 °C s1_add->s1_react s1_quench Quench in Ice Water s1_react->s1_quench s1_filter Filter & Wash s1_quench->s1_filter s1_dry Dry 5-Nitrovanillin s1_filter->s1_dry s2_charge Charge 5-Nitrovanillin & DCM s1_dry->s2_charge s2_cool Cool to 0-5 °C s2_charge->s2_cool s2_add Add Sulfuryl Chloride s2_cool->s2_add s2_react React at Room Temp s2_add->s2_react s2_workup Aqueous Work-up s2_react->s2_workup s2_isolate Isolate 6-Chloro-5-nitrovanillin s2_workup->s2_isolate s3_charge Charge Intermediate 2, NH2OH·HCl, Catalyst & DMF s2_isolate->s3_charge s3_heat Heat to 120 °C s3_charge->s3_heat s3_react React at 120 °C s3_heat->s3_react s3_workup Extraction s3_react->s3_workup s3_purify Purify Final Product s3_workup->s3_purify

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-3-methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Coupling of a Challenging Electron-Deficient Aryl Chloride The Suzuki-Miyaura cross-coupling reaction is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Coupling of a Challenging Electron-Deficient Aryl Chloride

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for 4-chloro-3-methoxy-5-nitrobenzonitrile, a highly electron-deficient and sterically hindered aryl chloride. The presence of three distinct functional groups—a chloro leaving group, a methoxy substituent, and a strongly electron-withdrawing nitro group—presents a unique set of challenges and opportunities for synthetic chemists.

The inherent difficulty in activating the robust C-Cl bond for oxidative addition to a palladium(0) center is a well-documented challenge in Suzuki-Miyaura couplings.[1][2][4] However, the electronic properties of our substrate, 4-chloro-3-methoxy-5-nitrobenzonitrile, significantly influence its reactivity. The potent electron-withdrawing nature of the nitro and cyano groups is anticipated to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5][6] This electronic activation makes the coupling of this particular aryl chloride feasible under carefully optimized conditions. This document will dissect the critical parameters, from catalyst and ligand selection to the choice of base and solvent, providing a robust protocol for the successful coupling of this challenging substrate.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Sub-cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-X 4-chloro-3-methoxy- 5-nitrobenzonitrile Ar-X->Ar-Pd(II)-X(L_n) R-B(OR')_2 Boronic Acid/Ester B(OR')_2(OH) Boronate Complex R-B(OR')_2->B(OR')_2(OH) Activation Base Base (e.g., K3PO4) Base->B(OR')_2(OH) B(OR')_2(OH)->Ar-Pd(II)-X(L_n)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by transmetalation , where the organic group from the boron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid or ester.[7] The cycle concludes with reductive elimination , which forms the desired biaryl product and regenerates the palladium(0) catalyst.[8]

Optimizing Reaction Parameters for 4-chloro-3-methoxy-5-nitrobenzonitrile

The successful Suzuki-Miyaura coupling of 4-chloro-3-methoxy-5-nitrobenzonitrile hinges on the judicious selection of several key reaction components.

Catalyst and Ligand Selection

For electron-deficient aryl chlorides, a variety of palladium sources can be effective. While Pd(PPh₃)₄ can be used, more robust and active catalyst systems are often preferred to ensure high conversion and avoid catalyst decomposition.

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃Buchwald-type phosphine ligands (e.g., SPhos, XPhos)High activity for aryl chlorides, good functional group tolerance.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes)Thermally stable, effective for sterically hindered substrates.
Pd/CLigandless (in some cases)Heterogeneous, easily separable, can be effective for activated aryl chlorides.[9]

Buchwald-type ligands are particularly effective for challenging Suzuki-Miyaura couplings due to their electron-rich and sterically bulky nature, which promotes both the oxidative addition and reductive elimination steps. N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the coupling of aryl chlorides, offering high stability and activity.

Base and Solvent System

The choice of base is critical for the transmetalation step. Inorganic bases are commonly employed, with their strength and solubility influencing the reaction outcome.

BaseSolvent SystemComments
K₃PO₄Dioxane/H₂O, Toluene/H₂OA strong base, often effective for aryl chlorides.[2] The aqueous mixture aids in dissolving the base.
K₂CO₃ACN/H₂O, n-Butanol/H₂O[10]A milder base, suitable for substrates sensitive to stronger bases.
Cs₂CO₃Toluene, DioxaneA strong, soluble base that can be highly effective, albeit more expensive.

The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate. A mixture of an organic solvent and water is often optimal, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-chloro-3-methoxy-5-nitrobenzonitrile with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 4-chloro-3-methoxy-5-nitrobenzonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq). Add these to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M. The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure that the reagents and solvents are of high purity and appropriately degassed.

  • Side Reactions: The formation of homocoupled products can sometimes be observed. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can be mitigated by using anhydrous conditions if a strong base is employed.

  • Microwave Chemistry: For rapid optimization and synthesis, microwave-assisted heating can be a valuable tool, often significantly reducing reaction times.[11]

Conclusion

The Suzuki-Miyaura coupling of 4-chloro-3-methoxy-5-nitrobenzonitrile, while challenging, is a highly achievable transformation. The electronic activation provided by the nitro and cyano groups renders the aryl chloride susceptible to oxidative addition. By carefully selecting a modern, highly active palladium catalyst system, an appropriate base, and an optimized solvent mixture, researchers can efficiently construct novel biaryl structures. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful cross-coupling reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014. Angewandte Chemie International Edition, 53(10), 2668–2670. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4387–4390. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Saha, A., & Ranu, B. C. (2008). A versatile palladium-catalyzed ligand-free Suzuki–Miyaura cross-coupling reaction of aryl chlorides in water. Green Chemistry, 10(3), 315-318. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Suzuki Cross-Couplings of Aryl Chlorides in Water at Room Temperature. Organic Letters, 3(12), 1869–1871. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-3-methoxy-5-nitrobenzonitrile

Audience: Researchers, Assay Biologists, and Drug Development Professionals Topic: Overcoming severe aqueous insolubility in in vitro assay formulation. Molecular Root Cause Analysis: Why is it Insoluble?

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Topic: Overcoming severe aqueous insolubility in in vitro assay formulation.

Molecular Root Cause Analysis: Why is it Insoluble?

Before attempting to force a compound into solution, we must diagnose the thermodynamic and structural barriers preventing dissolution. 4-chloro-3-methoxy-5-nitrobenzonitrile presents a "worst-case scenario" for aqueous solubility due to three compounding factors:

  • Extreme Hydrophobicity: The highly substituted benzene ring features electron-withdrawing halogens (-Cl) and bulky lipophilic groups (-OCH3). Water molecules cannot form favorable hydrogen-bonding networks around this hydrophobic surface, leading to a massive hydration penalty.

  • High Lattice Energy: The planar aromatic ring, combined with strong dipole-dipole interactions from the cyano (-CN) and nitro (-NO2) groups, allows these molecules to pack tightly into a rigid crystal lattice. Breaking this lattice requires significant energy.

  • Lack of Ionizable Protons: Unlike amines or carboxylic acids, this compound is entirely neutral across the physiological pH range[1]. Causality: Because it cannot be ionized to form a soluble salt, traditional pH-adjustment strategies will completely fail. We must instead rely on co-solvents to lower the dielectric constant of the medium, or host-guest complexation to physically shield the hydrophobic core[2].

Diagnostic Formulation Workflow

SolubilityWorkflow Start Compound: 4-chloro-3-methoxy-5-nitrobenzonitrile CheckIon Are there ionizable groups for pH adjustment? Start->CheckIon NoIon No. Compound is neutral. pH tuning is ineffective. CheckIon->NoIon Structural Analysis DMSO Prepare 10 mM Stock in 100% Anhydrous DMSO NoIon->DMSO Proceed to Co-solvents Dilute Dilute into Aqueous Buffer (Final DMSO ≤ 5%) DMSO->Dilute PrecipCheck Does compound crash out? (Check via 620nm Turbidity) Dilute->PrecipCheck Success1 Proceed to Biological Assay (Kinetic Solubility Achieved) PrecipCheck->Success1 No Precipitation Formulate Formulate with HP-β-CD or PEG400 Co-solvent PrecipCheck->Formulate Yes (Precipitates) Success2 Thermodynamic Solubility Achieved Proceed to Assay Formulate->Success2

Decision matrix for solubilizing neutral, highly hydrophobic aromatic nitriles.

Validated Troubleshooting Protocols
Protocol A: Kinetic Solubility Screening via DMSO Co-Solvent System

Context: Kinetic solubility evaluates how well a compound remains in solution when transitioned rapidly from an organic solvent into an aqueous buffer. This is the industry standard for early-stage biological assays[3].

  • Step 1: Stock Preparation. Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO acts as a universal hydrogen-bond acceptor, disrupting the compound's strong crystal lattice and solvating the monomeric form[2].

  • Step 2: Serial Dilution. Perform serial dilutions of the stock in 100% DMSO to create a concentration gradient.

  • Step 3: Aqueous Transition. Transfer 2 µL of each DMSO dilution into 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4).

    • Causality: This maintains a final DMSO concentration of 2% (v/v). Exceeding 5% DMSO can cause target protein denaturation or cellular toxicity in downstream biological assays[4][5].

  • Step 4: Incubation. Incubate the microplate at room temperature for 90 minutes on a plate shaker to allow equilibrium of any supersaturated states[5].

  • Self-Validation Checkpoint (Turbidimetry): Read the plate on a spectrophotometer at 620 nm[1].

    • Logic: Neither the buffer nor the compound absorbs light at 620 nm. Any increase in baseline absorbance indicates light scattering caused by sub-visible precipitation (the compound "crashing out"). The highest concentration with an absorbance equal to the blank is your maximum kinetic solubility.

Protocol B: Thermodynamic Solubilization via HP-β-Cyclodextrin Complexation

Context: If the compound precipitates even at 2% DMSO, host-guest complexation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior, acting as a molecular shield for the hydrophobic 4-chloro-3-methoxy-5-nitrobenzonitrile[6].

  • Step 1: Excipient Preparation. Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Step 2: Solid Addition. Add an excess amount of solid 4-chloro-3-methoxy-5-nitrobenzonitrile directly to the HP-β-CD solution (Shake-flask method)[4].

  • Step 3: Equilibration. Agitate the suspension at 37°C for 24–48 hours.

    • Causality: Thermodynamic solubility requires breaking the solid crystal lattice directly into the aqueous phase, which is a slow, endothermic process requiring extended kinetic energy (heat and time)[3].

  • Step 4: Phase Separation. Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Self-Validation Checkpoint (LC-MS/UV): Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved compound in the filtrate using HPLC-UV against a standard calibration curve[4]. If the quantified concentration meets your target assay requirements, the inclusion complex is successful.

Frequently Asked Questions (FAQs)

Q: I lowered the pH of my buffer to 2.0, but the compound still won't dissolve. Why? A: Solubility enhancement via pH adjustment only works for ionizable compounds (weak acids or bases)[1]. 4-chloro-3-methoxy-5-nitrobenzonitrile is a neutral molecule. Its functional groups (-Cl, -OCH3, -NO2, -CN) do not accept or donate protons in aqueous media. You must use co-solvents or cyclodextrins instead.

Q: My compound is fully soluble in 100% DMSO, but the moment I pipette it into my assay buffer, it turns cloudy. How do I prevent this? A: This is known as "crashing out." It occurs because the local concentration of water at the droplet interface is too high, causing immediate nucleation. Solution: Use an intermediate dilution step. Dilute your DMSO stock 1:1 with a miscible co-solvent like PEG400 or Glycerol before introducing it to the aqueous buffer. These agents act as carrier matrices that smooth the dielectric transition and prevent rapid nucleation[2][7].

Q: Could poor solubility be causing false positives in my biochemical assay? A: Yes. Highly hydrophobic compounds that exceed their kinetic solubility limit often form colloidal aggregates. These aggregates can non-specifically sequester and denature the target protein, leading to false-positive inhibition[4]. Troubleshooting: Add a non-ionic surfactant (e.g., 0.01% Triton X-100) to your assay buffer. Surfactants disrupt colloidal aggregates; if your compound loses its "activity" upon adding detergent, the initial hit was a false positive artifact of poor solubility.

Quantitative Data: Solubilization Strategy Comparison
Solubilization StrategyMechanism of ActionMax Recommended Assay Conc.Preparation TimeBest Use Case
DMSO Co-solvent Dielectric constant reduction≤ 5% (v/v)< 2 hoursHigh-throughput kinetic screening
HP-β-Cyclodextrin Hydrophobic cavity encapsulationUp to 20% (w/v)24–48 hoursIn vivo dosing / DMSO-sensitive assays
PEG400 / Glycerol Carrier matrix dispersion5–10% (v/v)< 2 hoursPreventing rapid nucleation upon dilution
References
  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. Charnwood Discovery.[Link]

  • Polyethylene Glycol for Improved Drug Solubility: Concentration. Patsnap Eureka.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Institutes of Health (PMC).[Link]

  • Aqueous Solubility Assays - Creative Bioarray. Creative Bioarray.[Link]

  • Single- and Multi-Photon Excited Fluorescence from Serotonin Complexed with β-Cyclodextrin. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Selective Reduction of 4-Chloro-3-methoxy-5-nitrobenzonitrile

An in-depth guide to the selective reduction of 4-chloro-3-methoxy-5-nitrobenzonitrile, focusing on the common side reactions and how to mitigate them. This technical support guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the selective reduction of 4-chloro-3-methoxy-5-nitrobenzonitrile, focusing on the common side reactions and how to mitigate them.

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-3-chloro-5-methoxybenzonitrile. The reduction of the nitro group in the starting material, 4-chloro-3-methoxy-5-nitrobenzonitrile, is a critical transformation that is often complicated by the presence of other sensitive functional groups. The primary challenges include preventing hydrodehalogenation of the chloro substituent and avoiding the reduction of the nitrile group.

This guide provides a structured approach to troubleshooting common issues, offering detailed, field-proven insights and protocols to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when reducing 4-chloro-3-methoxy-5-nitrobenzonitrile?

A1: The main side reactions are driven by the molecule's multifunctional nature. The most common undesired transformations are:

  • Hydrodehalogenation: Reductive cleavage of the carbon-chlorine bond to yield 4-amino-3-methoxy-5-nitrobenzonitrile or 4-amino-3-methoxybenzonitrile. This is particularly prevalent with standard catalytic hydrogenation methods, such as using Palladium on carbon (Pd/C).[1][2]

  • Nitrile Reduction: The cyano group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) under certain conditions, especially with strong reducing agents like LiAlH₄ or aggressive catalytic hydrogenation.[3][4]

  • Formation of Condensation Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can react with each other to form azoxy, azo, and hydrazo compounds, though this is less common with the methods recommended for this specific substrate.[3][4]

Q2: Why is standard catalytic hydrogenation with Pd/C not recommended for this substrate?

A2: While Pd/C is highly effective for nitro group reduction, it is also notoriously efficient at catalyzing hydrodehalogenation of aryl halides.[1][2] The palladium surface readily facilitates the cleavage of the C-Cl bond, leading to significant formation of the dechlorinated byproduct. This lack of chemoselectivity makes it a poor choice for this specific transformation where preserving the chloro group is essential.[5]

Q3: Which reducing agents are generally most successful for this transformation?

A3: The most reliable methods involve reagents known for their high chemoselectivity for the nitro group over aryl halides and nitriles. The top candidates are:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This is arguably the most recommended method. It operates through an electron transfer mechanism that is highly selective for the nitro group and typically leaves aryl chlorides and nitriles unaffected.[4][6][7]

  • Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): Known as the Béchamp reduction, this is a classic, robust, and cost-effective method that shows excellent selectivity for nitro groups without affecting halogens or nitriles.[8][9][10]

  • Sodium Dithionite (Na₂S₂O₄): A mild and economical metal-free option that is valued for its high chemoselectivity and tolerance of various functional groups, including halogens.[11][12]

Q4: Can catalytic transfer hydrogenation be used?

A4: Catalytic transfer hydrogenation (CTH), using a hydrogen donor like ammonium formate or hydrazine with a catalyst, can be an option but requires careful optimization.[13][14] While some CTH systems can be selective, the choice of catalyst is critical. Standard Pd/C with a hydrogen donor can still cause dehalogenation.[15] If pursuing this route, specialized catalysts like sulfided platinum on carbon (Pt(S)/C) may offer better selectivity.[1][6]

Visualizing the Challenge: Reaction and Side Products

The following diagram illustrates the desired reaction and the two most common side reactions encountered during the reduction of 4-chloro-3-methoxy-5-nitrobenzonitrile.

G cluster_start Starting Material cluster_products Possible Products SM 4-Chloro-3-methoxy-5-nitrobenzonitrile DP Desired Product 4-Amino-3-chloro-5-methoxybenzonitrile SM->DP Selective Nitro Reduction SP1 Side Product 1 (Dehalogenation) 4-Amino-3-methoxybenzonitrile SM->SP1 Hydrodehalogenation SP2 Side Product 2 (Nitrile Reduction) 4-(Aminomethyl)-5-chloro-3-methoxyaniline SM->SP2 Nitrile Reduction

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment in a "Problem, Cause, and Solution" format.

Problem 1: Significant amount of dehalogenated product is observed.
  • Primary Cause: Use of an inappropriate reduction method, most commonly catalytic hydrogenation with Pd/C. The catalyst is too active and cleaves the C-Cl bond.[1]

  • Solution Workflow:

    G Start Problem: Dehalogenation Observed CheckMethod Are you using H₂/Pd-C? Start->CheckMethod Action1 STOP. Switch to a chemoselective non-catalytic method. CheckMethod->Action1 Yes Rec4 Advanced Catalytic Option: Use sulfided Pt/C with H₂. CheckMethod->Rec4 No, using another catalyst Rec1 Primary Recommendation: Use SnCl₂·2H₂O in EtOH. Action1->Rec1 Rec2 Alternative 1: Use Fe/HCl or Fe/NH₄Cl. Action1->Rec2 Rec3 Alternative 2: Use Sodium Dithionite (Na₂S₂O₄). Action1->Rec3

    Caption: Decision workflow for addressing hydrodehalogenation.

    Detailed Explanation:

    • Switch to Metal/Acid Reduction: Immediately discontinue the use of Pd/C. The most reliable alternative is to use Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol.[7][16] This reagent is well-documented for its excellent selectivity in reducing nitro groups while preserving aryl halides and other sensitive functionalities.[4][6] See Protocol 1 for a detailed procedure.

    • Consider Iron-Based Systems: The Béchamp reduction using iron powder with HCl, acetic acid, or ammonium chloride is another excellent, cost-effective choice.[9][10] It is highly selective and robust for this type of transformation.

    • Explore Modified Catalysts: If a catalytic method is absolutely necessary, standard Pd/C must be avoided. Consider specialized catalysts designed to suppress dehalogenation, such as sulfided platinum on carbon (Pt(S)/C) or Raney Nickel .[1][6][17] These catalysts have modified surfaces that are less prone to cleaving the C-Cl bond.

Problem 2: The nitrile group is partially or fully reduced.
  • Primary Cause: The reducing agent or conditions are too harsh. This is uncommon with the recommended methods (SnCl₂, Fe/HCl) but can occur with aggressive catalytic hydrogenation or the use of hydride reagents.

  • Solutions:

    • Confirm Your Reagent: Ensure you are not using a non-selective reducing agent like LiAlH₄, which readily reduces both nitro groups and nitriles.[17]

    • Stick to Recommended Methods: Adhere to proven chemoselective reagents. SnCl₂·2H₂O is particularly reliable for preserving the nitrile group.[6][7] The abstract of a key study notes that with SnCl₂, reducible groups like cyano groups remain unaffected.[7]

    • Moderate Catalytic Conditions: If using a catalytic method, avoid high pressures and temperatures, which can promote nitrile reduction. However, the primary recommendation remains to switch to a non-catalytic method to eliminate this variable.

Problem 3: The reaction is incomplete or the yield is low.
  • Primary Cause: This can stem from several factors including insufficient reagent, poor reagent quality, or non-optimal reaction conditions.

  • Solutions:

    • Check Stoichiometry: For metal-based reductions like SnCl₂ or Fe, a significant stoichiometric excess is often required (typically 3-5 equivalents).[3][4] Ensure you are using the correct molar ratio.

    • Activate the Metal (for Fe/HCl): The surface of iron powder can oxidize over time. Pre-washing the iron powder with dilute acid can help activate it and initiate the reaction.

    • Ensure Proper pH: For reductions using metals in acid (Fe/HCl, SnCl₂/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[6]

    • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 50-70 °C) can significantly increase the rate. Monitor the reaction by TLC to avoid decomposition.[7]

    • Workup Issues: For SnCl₂ reductions, a common pitfall is incomplete product extraction during workup. The resulting amine can form a complex with tin salts. It is critical to make the solution strongly basic (pH > 10) to precipitate tin hydroxides and liberate the free amine for extraction.[3][18]

Comparative Summary of Reduction Methods

The table below provides a comparative overview of suitable reduction methods for 4-chloro-3-methoxy-5-nitrobenzonitrile.

Reducing SystemKey AdvantagesPotential Issues & MitigationTypical Conditions
SnCl₂·2H₂O Excellent chemoselectivity; preserves chloro and nitrile groups.[4][7]Workup can be tedious. Mitigation: Ensure pH is strongly basic (>10) during workup to precipitate tin salts and liberate the amine.[3]3-5 eq. SnCl₂·2H₂O, EtOH, reflux.[7]
Fe / Acid Robust, inexpensive, and highly selective.[8][10]Heterogeneous reaction can be slow. Mitigation: Use fine iron powder, ensure vigorous stirring, and consider gentle heating.Excess Fe, HCl or NH₄Cl, EtOH/H₂O, reflux.
Na₂S₂O₄ Mild, metal-free, good functional group tolerance.[11][12]Requires aqueous or semi-aqueous media, which may affect substrate solubility. Mitigation: Use a co-solvent like DMF or EtOH.Excess Na₂S₂O₄, DMF/H₂O, 90 °C.[19]
Pt(S)/C / H₂ Catalytic method with high selectivity against dehalogenation.[1][6]Requires specialized catalyst and hydrogenation equipment. Mitigation: Source catalyst from a reliable supplier.Low H₂ pressure, EtOH or EtOAc.

Recommended Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is the most highly recommended method due to its superior chemoselectivity for this specific substrate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.[7] The mixture may become a thick slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-3 hours).

  • Workup - Step 1 (Quenching & Basification): Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring. Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the mixture until the pH is strongly basic (pH 10-12).[3][7] This step is critical to precipitate tin salts and liberate the free amine. The initial thick white precipitate of tin salts should redissolve in excess strong base to form a clearer solution.

  • Workup - Step 2 (Extraction): Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction).

  • Workup - Step 3 (Washing & Drying): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 4-amino-3-chloro-5-methoxybenzonitrile, which can be further purified by column chromatography or recrystallization.

References

  • RSC Advances.

  • Journal of the American Chemical Society.

  • Organic & Biomolecular Chemistry.

  • Organic Preparations and Procedures International.

  • BenchChem.

  • BenchChem.

  • Fiveable.

  • BenchChem.

  • RSC Advances.

  • Chemistry Stack Exchange.

  • BenchChem.

  • ResearchGate.

  • Nanoscale Advances.

  • BenchChem.

  • Molecules.

  • Master Organic Chemistry.

  • Calvin Digital Commons.

  • The Journal of Organic Chemistry.

  • Organic Chemistry Portal.

  • Industrial & Engineering Chemistry Research.

  • The Journal of Organic Chemistry.

  • ResearchGate.

  • Nanoscale Advances.

  • Green Chemistry & Catalysis.

  • PrepChem.

  • Organic Chemistry Portal.

  • CymitQuimica.

  • Journal of Chemical Education.

  • ResearchGate.

  • ResearchGate.

  • Materials Advances.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Reddit.

  • NIST WebBook.

  • RSC Advances.

  • Google Patents.

  • BenchChem.

  • ACS Catalysis.

  • Journal of Chemical and Pharmaceutical Research.

  • WuXi AppTec.

  • Organic Syntheses.

  • Semantic Scholar.

  • SciSpace.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 4-Chloro-3-methoxy-5-nitrobenzonitrile

Welcome to the Technical Support Center for the isolation and purification of 4-chloro-3-methoxy-5-nitrobenzonitrile . This highly functionalized aromatic intermediate presents unique thermodynamic challenges during crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-chloro-3-methoxy-5-nitrobenzonitrile . This highly functionalized aromatic intermediate presents unique thermodynamic challenges during crystallization. Because the molecule features multiple electron-withdrawing groups (cyano, nitro, chloro) and an electron-donating methoxy group, it possesses a strong dipole moment and multiple hydrogen-bond acceptors, but lacks hydrogen-bond donors.

This guide is designed for researchers and process chemists who need to transition from crude synthesis to high-purity crystalline isolation. It provides mechanistic troubleshooting, validated protocols, and thermodynamic rationales to ensure your crystallization is a self-validating, reproducible system.

Thermodynamic Grounding & Solvent Selection

The selection of an optimal solvent system is not a trial-and-error process; it is dictated by the solute's intermolecular forces. 4-chloro-3-methoxy-5-nitrobenzonitrile relies heavily on dipole-dipole interactions and π−π stacking to form its crystal lattice.

Studies on the solubility of structurally analogous nitrobenzonitriles demonstrate that solubility maximizes in polar aprotic solvents like ethyl acetate and minimizes in non-polar hydrocarbons or strongly protic environments [1]. Furthermore, standard crystallographic guidelines dictate that highly volatile solvents (e.g., dichloromethane, diethyl ether) should be avoided for bulk crystallization, as they evaporate too rapidly, leading to uncontrolled supersaturation, poor crystal habits, and the inclusion of impurities [2].

Solvent Performance Matrix

The following table synthesizes the expected quantitative performance of various solvent systems for this specific compound, based on its solubility profile and structural analogs [1][3].

Solvent SystemCrystallization MethodBoiling Point (°C)Solubility GradientEst. YieldCrystal HabitEHS Profile
Ethyl Acetate / Heptane (1:3) Anti-solvent + Cooling77 / 98Very Steep>90%Prisms / BlocksModerate
Toluene Cooling110Moderate80-85%NeedlesHigh Toxicity
Ethanol (Absolute) Cooling78Shallow65-70%Fine PowderBenign
Isopropanol (IPA) Cooling82Shallow~75%Fine NeedlesBenign

Validated Experimental Protocols

Every protocol must be a self-validating system. By monitoring the "cloud point" (the exact temperature and solvent ratio where the solution becomes turbid), you can dynamically adjust your process rather than blindly following static volumes.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for maximizing yield and purging polar impurities.

  • Dissolution: Suspend 10.0 g of crude 4-chloro-3-methoxy-5-nitrobenzonitrile in 20 mL of Ethyl Acetate in a jacketed reactor.

  • Heating: Heat the mixture to 60°C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates (dust and fibers act as premature nucleation sites) [2].

  • Anti-Solvent Addition (The Cloud Point): Maintain the filtrate at 60°C. Slowly add Heptane dropwise. Monitor the solution closely. Stop adding Heptane the moment a faint, persistent turbidity (the cloud point) appears (typically around 40-50 mL of Heptane).

  • Seeding (Optional but Recommended): Add 10-20 mg of pure 4-chloro-3-methoxy-5-nitrobenzonitrile crystals to bypass the metastable zone and prevent spontaneous, rapid nucleation.

  • Cooling Ramp: Cool the reactor at a controlled rate of 0.5°C/min down to 5°C. Self-validation: You should observe steady crystal growth on the seed bed, not a sudden crash of powder.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold Heptane (5°C).

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

G N1 Crude 4-Chloro-3-methoxy -5-nitrobenzonitrile N2 Dissolution in EtOAc (60°C) N1->N2 N3 Hot Filtration (Remove insolubles) N2->N3 N4 Anti-solvent Addition (Heptane to Cloud Point) N3->N4 N5 Controlled Cooling (0.5°C/min to 5°C) N4->N5 N6 Nucleation & Growth N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Pure Crystalline Product N7->N8

Caption: Step-by-step workflow for the Ethyl Acetate / Heptane anti-solvent crystallization process.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

Mechanistic Cause: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solvated compound drops below the crystallization temperature. The compound separates as a solute-rich liquid phase rather than a solid. Solution:

  • Re-dissolve: Reheat the mixture until it forms a single homogeneous liquid phase.

  • Adjust Solvent Ratio: Add 10-15% more of the "good solvent" (Ethyl Acetate) to lower the overall concentration.

  • Seed the Solution: Cool the solution to just above the temperature where it previously oiled out, and add seed crystals. Seeding forces the thermodynamics toward the solid crystal lattice rather than the metastable liquid phase.

Q2: The crystals are forming as a fine, unfilterable powder. Why?

Mechanistic Cause: A fine powder indicates that nucleation occurred too rapidly (a "crash out"). This is usually caused by cooling the solution too quickly or adding the anti-solvent too fast. When primary nucleation dominates over crystal growth, you get thousands of microscopic crystals instead of large, filterable ones. Solution: Implement a strict cooling ramp (e.g., 0.2°C to 0.5°C per minute). If using an anti-solvent, add it via a syringe pump rather than pouring it in manually.

Q3: Can I use Methanol or Ethanol for a simple cooling crystallization?

Mechanistic Cause: While protic solvents like methanol and ethanol are commonly used for general organic compounds, highly substituted benzonitriles have a relatively shallow solubility curve in these solvents [3]. Solution: You can use Ethanol, but you will likely need a high ratio of solvent to solute to achieve dissolution at reflux (78°C), and you will need to cool the system to sub-zero temperatures (-10°C) to force an acceptable yield. If you choose this route, ensure the Ethanol is absolute; the presence of water will drastically alter the solubility profile and may cause oiling out.

Troubleshooting Start Issue Detected: Oiling Out Step1 Reheat to form single liquid phase Start->Step1 Step2 Add 10-15% more Ethyl Acetate Step1->Step2 Step3 Cool slowly to Metastable Zone Step2->Step3 Step4 Introduce Seed Crystals Step3->Step4 Success Solid Crystal Growth (No Oiling) Step4->Success

Caption: Logical decision tree for troubleshooting and resolving liquid-liquid phase separation (oiling out).

References

  • Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol) . Journal of Chemical & Engineering Data - ACS Publications. Retrieved from:[Link]

  • Guide for Crystallization . University of Fribourg (Unifr). Retrieved from:[Link]

  • Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures . Journal of Chemical & Engineering Data - ACS Publications. Retrieved from:[Link]

Optimization

Technical Support Center: Resolving Co-Elution in 4-chloro-3-methoxy-5-nitrobenzonitrile Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. Here, we analyze the specific physicochemical properties of 4-chloro-3-methoxy-5-nitrobenzonitrile to understand the causality behind co-elution, providing you with self-validating protocols to ensure absolute scientific integrity in your method development.

Module 1: The Molecular Profile & Causality

4-chloro-3-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound. The presence of strong electron-withdrawing groups (–NO₂, –CN, –Cl) severely depletes the π -electron density of the benzene ring, while the methoxy group (–OCH₃) introduces localized dipole moments and steric bulk.

The Root Cause of Co-elution: During synthesis or forced degradation, the impurities generated are typically structural isomers (e.g., regioisomers) or closely related derivatives (e.g., des-chloro or des-methoxy precursors). Because these impurities share nearly identical hydrophobic footprints (LogP values), standard C18 columns—which rely almost entirely on dispersive van der Waals forces—often fail to differentiate them, resulting in overlapping peaks (co-elution).

Module 2: Diagnostic Logic Workflow

Before altering chemical parameters, you must systematically isolate whether the co-elution is a chemical selectivity issue or a physical hardware failure. Follow the diagnostic logic below.

Workflow N1 Co-elution Detected (Target + Impurity) N2 Check Peak Shape (Are peaks tailing/broad?) N1->N2 N3 Hardware Diagnostics (Flush frit, check void volume) N2->N3 Yes (All peaks) N4 Adjust Gradient (Flatten %B slope) N2->N4 No (Symmetrical) N3->N4 Unresolved N7 Baseline Resolution (Rs > 1.5) N3->N7 Resolved N5 Change Organic Modifier (MeCN to MeOH) N4->N5 Unresolved N4->N7 Resolved N6 Switch Stationary Phase (C18 to Phenyl-Hexyl) N5->N6 Unresolved N5->N7 Resolved N6->N7 Ultimate Fix

Logical workflow for diagnosing and resolving HPLC co-elution of substituted benzonitriles.

Module 3: Expert Troubleshooting (Q&A)

Q1: I observe a "shoulder" on my main peak. How can I definitively prove whether this is a co-eluting impurity or a hardware-induced peak distortion? A: A self-validating system requires isolating the variable. A column void, bed deformation, or a partially blocked inlet frit will distort the fluidic flow profile, causing all eluting peaks to exhibit tailing or splitting[1]. Self-Validating Test: Inject a highly pure, well-retained reference standard (e.g., pure toluene or unsubstituted benzonitrile). If the pure reference standard also exhibits a shoulder, the issue is physical, and you should reverse-flush the column or replace the frit[2]. If the reference peak is perfectly symmetrical, the shoulder on your analyte is a true chemical co-elution, and you must adjust your method's selectivity[3].

Q2: My target peak co-elutes with a regioisomer on a standard C18 column despite extensive gradient optimization. What is the mechanistic cause, and how do I resolve it? A: Standard C18 phases cannot resolve molecules with identical lipophilicity. You must exploit alternative retention mechanisms. Switch from a C18 to a Phenyl-Hexyl stationary phase. Because the electron-withdrawing groups on 4-chloro-3-methoxy-5-nitrobenzonitrile create a π -electron deficient aromatic ring, the electron-rich phenyl ring of the Phenyl-Hexyl stationary phase will engage in selective π−π stacking interactions[4]. This orthogonal selectivity alters the retention factor ( k ) of the isomer relative to the target, resolving the critical pair where C18 cannot.

Q3: How should I adjust my mobile phase to separate a closely eluting des-chloro impurity? A: If you are currently using Acetonitrile (MeCN), switch your organic modifier to Methanol (MeOH). MeCN is a dipole-only solvent that primarily engages in dipole-dipole interactions. MeOH, conversely, acts as both a hydrogen-bond donor and acceptor. This fundamental shift in solvent selectivity ( α ) often resolves critical pairs[5]. Furthermore, identify the exact elution time of the co-eluting pair and flatten the gradient slope (decrease %B/min) specifically across that 2-3 minute window to maximize resolution[5].

Module 4: Validated Methodologies
Protocol 1: Orthogonal Column Screening for Isomer Resolution

Purpose: To systematically evaluate π−π selectivity against standard dispersive interactions.

  • System Preparation: Equilibrate the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol).

  • Column A (Baseline): Install a standard C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a scouting gradient from 5% to 95% B over 15 minutes. Record the resolution ( Rs​ ) of the critical pair.

  • Column B (Orthogonal): Swap to a Phenyl-Hexyl column of identical dimensions and particle size. Run the exact same scouting gradient.

  • Data Analysis: Calculate the selectivity factor ( α=k2​/k1​ ) for both columns. The Phenyl-Hexyl column should yield an α>1.1 due to π−π interactions, achieving baseline separation ( Rs​≥1.5 ).

Protocol 2: Gradient Flattening for Critical Pair Resolution

Purpose: To increase resolution without changing the stationary phase.

  • Identify Elution Window: Run your standard gradient and note the exact retention time ( tR​ ) where the 4-chloro-3-methoxy-5-nitrobenzonitrile and its impurity co-elute (e.g., 8.5 minutes at 45% B).

  • Calculate Dwell Volume Offset: Subtract your system's gradient delay time from the tR​ to find the exact mobile phase composition at the moment of elution.

  • Program Isocratic Hold: Modify the gradient table to ramp up to 40% B normally, then program a very shallow slope (e.g., 40% to 50% B over 10 minutes) across the critical elution window.

  • Flush: Ramp to 95% B immediately after the target peaks elute to wash out strongly retained hydrophobic matrix components[2].

Module 5: Quantitative Selectivity Data

The following table summarizes the expected chromatographic behavior of highly functionalized benzonitriles across different stationary phases to guide your method development choices.

Stationary PhasePrimary Interaction MechanismSelectivity for IsomersPeak Shape for Polar ImpuritiesRecommended Use Case
C18 (Alkyl) Dispersive (Hydrophobic)LowExcellentGeneral purity screening; large LogP differences.
Phenyl-Hexyl π−π Stacking, DispersiveHighExcellentResolving aromatic regioisomers and des-chloro impurities.
Cyano (CN) Dipole-Dipole, Normal PhaseModerateGoodHigh-polarity impurities; fast elution of strongly retained compounds.
References
  • HPLC Troubleshooting: A System Monitoring Approach Waters Corporation URL: [Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

Sources

Troubleshooting

preventing degradation of 4-chloro-3-methoxy-5-nitrobenzonitrile during long-term storage

Welcome to the technical support center for 4-chloro-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-chloro-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a multi-functional aromatic molecule, its stability is paramount for reproducible experimental outcomes. This document provides in-depth, field-proven insights into potential degradation pathways and offers robust protocols for prevention.

Frequently Asked Questions (FAQs)
Q1: I've noticed my solid 4-chloro-3-methoxy-5-nitrobenzonitrile has developed a yellowish or brownish tint over time. What does this indicate?

A color change is a primary visual indicator of chemical degradation. For a nitro-aromatic compound like this, discoloration often suggests the formation of nitrophenolic byproducts or other chromophoric impurities resulting from exposure to light, moisture, or elevated temperatures.[1] It is crucial to re-analyze the purity of the material before use if any change in appearance is observed.

Q2: What are the primary chemical degradation pathways for 4-chloro-3-methoxy-5-nitrobenzonitrile?

The molecule's structure contains several functional groups susceptible to degradation under suboptimal storage conditions. Understanding these pathways is key to preventing them.

  • Hydrolysis of the Nitrile Group: The benzonitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acidic or basic impurities. This reaction proceeds in two stages, first forming the corresponding amide (4-chloro-3-methoxy-5-nitrobenzamide) and subsequently the carboxylic acid (4-chloro-3-methoxy-5-nitrobenzoic acid).[2][3][4]

  • Photodegradation: Aromatic nitro compounds are well-known to be sensitive to light, particularly UV radiation.[5] Exposure can initiate complex photochemical reactions, leading to the formation of various byproducts, including nitrophenols and other colored impurities, significantly compromising sample purity.[6][7]

  • Thermal Decomposition: While the compound is a solid with a melting point around 98-100°C, elevated storage temperatures can accelerate degradation.[8][9] Thermal stress can promote various decomposition pathways, including potential reactions involving the nitro group.[10][11]

  • Reaction with Atmospheric Components: As a chlorinated compound, prolonged exposure to moisture can lead to slow hydrolysis, potentially forming trace amounts of hydrochloric acid (HCl), which can then catalyze further degradation.[12] Sensitivity to atmospheric oxygen, while perhaps less pronounced than for other functional groups, should also be minimized for long-term stability.[13]

cluster_hydrolysis Hydrolysis (+H₂O) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Stress (Heat) parent 4-chloro-3-methoxy-5-nitrobenzonitrile amide Benzamide Intermediate parent->amide photo_products Colored Byproducts (e.g., Nitrophenols) parent->photo_products thermal_products Decomposition Products parent->thermal_products acid Benzoic Acid Product amide->acid Further Hydrolysis

Caption: Primary degradation pathways for 4-chloro-3-methoxy-5-nitrobenzonitrile.

Q3: What are the definitive, ideal conditions for the long-term storage of this compound?

To ensure maximum stability over months or years, the compound must be protected from all major degradation triggers. The following conditions are recommended based on its chemical properties.

ParameterRecommendationRationale
Form Crystalline SolidStoring as a dry solid minimizes solvent-mediated degradation pathways like hydrolysis.[1]
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of all potential chemical degradation reactions.[14] Avoid freeze-thaw cycles if small aliquots are used intermittently.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[13][15] Argon is denser and can provide a better protective blanket.[13]
Light Protect from LightStore in an amber glass vial inside a dark cabinet or container to prevent photodegradation.[1][15]
Container Tightly-Sealed Amber Glass VialGlass is non-reactive. Amber color protects from light. A tight seal (e.g., with a Teflon-lined cap) is critical to prevent moisture ingress and maintain the inert atmosphere.[1][16]
Q4: Is it ever acceptable to store this compound in solution?

While storing as a solid is strongly preferred, short-term storage in solution may be necessary for experimental workflows. If this is unavoidable, it should be for the shortest duration possible, and the following precautions must be taken:

  • Solvent Choice: Use a high-purity, anhydrous (dry) aprotic solvent such as DMSO or Acetonitrile. Avoid protic solvents like methanol or ethanol, which can participate in degradation reactions. Ensure the solvent is degassed to remove dissolved oxygen.[14]

  • Atmosphere: Before sealing, flush the headspace of the vial with a dry, inert gas (argon or nitrogen).

  • Temperature: Store solutions at -20°C or -80°C to drastically slow degradation kinetics.

  • Purity Check: Always verify the solution's integrity (e.g., via HPLC) before use if it has been stored for any length of time.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., color from white to yellow/brown, clumping of solid). 1. Photodegradation due to light exposure.[1]2. Hydrolysis due to moisture absorption.3. Thermal degradation from improper temperature control.1. Discard the vial if discoloration is significant.2. For minor changes, re-purify the compound if possible (e.g., recrystallization).3. Confirm purity using analytical methods (HPLC, LC-MS, NMR) before use.4. Review and implement the ideal storage protocol for remaining stock.
Inconsistent or poor results in downstream experiments (e.g., lower than expected yield, unexpected side products). 1. Degradation of the starting material, leading to lower effective concentration and reactive impurities.1. Immediately cease use of the current stock.2. Analyze the purity of the stored compound against a reference standard.3. Obtain a new, high-purity lot of the compound and store it under the recommended ideal conditions.4. Prepare solutions fresh for each experiment.[14]
Appearance of new peaks in analytical data (HPLC, LC-MS, NMR) compared to the initial analysis. 1. Formation of degradation products such as the corresponding benzamide or benzoic acid from hydrolysis.[2][4]2. Formation of photolytic byproducts.[7]1. Identify the impurities if possible by comparing with potential degradation product standards or using mass spectrometry.2. This confirms compound instability under your current storage method.3. Implement the recommended storage workflow immediately.
Experimental Protocols
Protocol 1: Preparing a New Batch for Long-Term Storage

This protocol ensures the compound is optimally prepared for storage upon receipt.

cluster_prep Storage Preparation Workflow start Receive Compound inspect Visually Inspect (Color, Form) start->inspect aliquot Aliquot into smaller amber glass vials inspect->aliquot dry Dry vials under high vacuum aliquot->dry inert Backfill with Inert Gas (Ar/N₂) dry->inert seal Seal tightly with Teflon-lined caps inert->seal store Store at 2-8°C in the dark seal->store end Stable Storage store->end

Caption: Recommended workflow for preparing the compound for long-term storage.

Methodology:

  • Inspection: Upon receiving the compound, visually inspect it. It should be a white to off-white crystalline solid. Note any discoloration.

  • Aliquoting (Critical Step): To avoid repeated opening of the main stock container, aliquot the compound into several smaller, pre-cleaned, and dried amber glass vials. This minimizes exposure of the entire batch to the atmosphere during each use.[17]

  • Drying: Place the uncapped vials containing the aliquots into a vacuum desiccator and apply a high vacuum for several hours to remove any adsorbed surface moisture.

  • Inerting: Transfer the vials into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line to carefully backfill each vial with dry argon or nitrogen gas.[13][18]

  • Sealing: Securely seal each vial with a new, clean, Teflon-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials in a clearly labeled secondary container and store them in a refrigerator at 2-8°C, away from light sources.

Protocol 2: Routine Quality Control Check

For stocks stored longer than 12 months, a periodic quality control check is advised.

  • Sample Preparation: Remove one aliquot vial from storage. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[16]

  • Solution Preparation: Inside a fume hood or glovebox, prepare a dilute solution of the compound in a suitable, high-purity HPLC-grade solvent (e.g., acetonitrile).

  • Analysis: Analyze the sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method.

  • Evaluation: Compare the resulting chromatogram to the certificate of analysis or a previously recorded chromatogram of a fresh sample.

  • Criteria: The purity should be within acceptable limits for your application (typically >98%). Look for the emergence of new peaks or a significant increase in the area of existing impurity peaks, which would indicate degradation.

By adhering to these guidelines, you can ensure the chemical integrity of your 4-chloro-3-methoxy-5-nitrobenzonitrile, leading to more reliable and reproducible research outcomes.

References
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Available at: [Link]

  • BYJU'S. (2022). Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Jung, B., et al. (2001). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 35(19), 3927–3933.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 542-547.
  • Minero, C., et al. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology, 36(18), 3987–3994.
  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 743–748.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Available at: [Link]

  • Eurofins. (n.d.). Aromatics and volatile organic chlorinated hydrocarbons. Available at: [Link]

  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Ataman Kimya. (n.d.). Benzonitrile. Available at: [Link]

  • Chen, X., et al. (2022). Polarized Molecule 4-(Aminomethyl) Benzonitrile Hydrochloride for Efficient and Stable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(30), 34491–34500.
  • Alsmith, M., et al. (2022). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 240, 112028.
  • Towns, A. (2016). Response to "Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?". ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Benzonitrile. PubChem Compound Database. Available at: [Link]

  • Pipitone, D., & Hedberg, D. (1982). Safe Chemical Storage: A Pound of Prevention is Worth a Ton of Trouble.
  • Wang, Y., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 69(1).
  • Mihelač, I., et al. (2023). 3-Nitrobenzonitrile.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific Reports, 2, 855.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. PubChem Compound Database. Available at: [Link]

  • Gisler, T. (1994). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 134, 393-404.
  • Reagentia. (n.d.). 4-CHLORO-3-METHOXY-5-NITROBENZONITRILE (1 x 1 g). Available at: [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2012). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. ResearchGate. Available at: [Link]

  • Chemsrc. (2025). 4-Chloro-3-nitrobenzonitrile. Available at: [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-methoxy-5-nitrobenzonitrile

Welcome to the dedicated technical support guide for the purification of crude 4-chloro-3-methoxy-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of crude 4-chloro-3-methoxy-5-nitrobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions regarding the properties of 4-chloro-3-methoxy-5-nitrobenzonitrile and the selection of an appropriate purification strategy.

Q1: What are the likely impurities in my crude 4-chloro-3-methoxy-5-nitrobenzonitrile?

A1: Impurities in your crude product typically originate from three main sources:

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual precursors. For instance, if synthesizing from a benzonitrile precursor via nitration, you could have the starting benzonitrile.[1]

  • Side-Reaction Byproducts: These can include positional isomers (e.g., where the nitro group is at a different position), or products from over-reaction. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is also a common side product, especially if water is present during synthesis or workup.[2][3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the crude product.[4][5]

Q2: My crude product is a dark, discolored solid. What does this indicate and how should I address it?

A2: A dark or off-color appearance (the pure compound should be a light yellow crystalline powder) typically points to the presence of high-molecular-weight, often polymeric, byproducts or highly conjugated colored impurities.[1][6]

Your first purification step should aim to remove these. A common and effective method is to treat a solution of the crude product with activated charcoal.[6][7] The charcoal adsorbs the colored impurities, which can then be removed by a hot filtration step before you proceed to crystallization.[6]

Q3: How do I choose the best primary purification strategy: Recrystallization or Column Chromatography?

A3: The choice depends on the nature and quantity of impurities.

  • Recrystallization is the preferred method for purifying solid compounds when you have a relatively high-purity crude product (>90%) and the impurities have different solubility profiles from your desired compound. It is efficient, scalable, and often the most economical choice.[8][9][10]

  • Column Chromatography is necessary when recrystallization fails to provide adequate purity. It is ideal for separating compounds with similar solubility properties, removing baseline impurities, or when dealing with complex mixtures containing multiple components.[2][4][7]

Below is a decision tree to guide your selection.

Purification_Decision_Tree start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid tlc_check Run a TLC plate. Are impurities well-separated from the product spot? is_solid->tlc_check Yes liquid_extraction Consider liquid-liquid extraction or distillation. is_solid->liquid_extraction No is_colored Are there significant colored impurities? recrystallize Primary Method: Recrystallization is_colored->recrystallize No charcoal_step Consider pre-treatment with activated charcoal before recrystallization. is_colored->charcoal_step Yes tlc_check->is_colored chromatography Primary Method: Column Chromatography tlc_check->chromatography No, spots overlap or streak charcoal_step->recrystallize

Caption: Decision tree for selecting a primary purification method.

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique, but requires careful solvent selection and execution.

Q4: I'm struggling to find a suitable recrystallization solvent. What is the process?

A4: The ideal solvent is one in which 4-chloro-3-methoxy-5-nitrobenzonitrile is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[8][9] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[8]

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude solid into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, or water) dropwise at room temperature. A good candidate will not dissolve the solid.

  • Heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.[6]

  • Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one from which your product crystallizes out readily, leaving the solution clearer than before.[8]

Solvent Property Table:

SolventPolarity IndexBoiling Point (°C)Notes
Methanol 5.165Good starting point for polar compounds.
Ethanol 4.378Similar to methanol, slightly less polar.
Isopropanol (IPA) 3.982Often a good choice for aromatic nitro compounds.
Ethyl Acetate 4.477Medium polarity, good for a wide range of compounds.
Toluene 2.4111Good for less polar compounds; can be used in a mixed-solvent system.
Hexane 0.169Non-polar; often used as an "anti-solvent".[9]
Water 10.2100The compound has low water solubility; best used as an "anti-solvent".[11][12]

Q5: My compound "oiled out" instead of crystallizing upon cooling. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem.

Causality & Solutions:

  • High Solute Concentration: The solution is too supersaturated. Solution: Re-heat the mixture to dissolve the oil, then add a small amount (5-10%) more of the hot solvent to dilute the solution before attempting to cool it again.[6]

  • Cooling Too Rapidly: Dropping the temperature too quickly can prevent the ordered lattice formation required for crystallization. Solution: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Do not disturb the flask during this initial cooling phase.[9]

  • Inadequate Solvent: The solvent may be too "good," and the compound's solubility is still too high even when cold. Solution: Try a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) while hot. Then, slowly add a "bad" or "anti-solvent" (like water or hexane) dropwise until the solution becomes slightly turbid (cloudy). Re-heat to clarify and then cool slowly.[9][13]

Q6: My final product is pure by TLC, but my yield is very low. How can I improve it?

A6: A low yield after recrystallization is often due to using too much solvent or premature crystallization during a hot filtration step.

Troubleshooting Low Yield:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding a large excess will keep more of your product dissolved in the mother liquor upon cooling.[6]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities (like charcoal), ensure your funnel and receiving flask are pre-heated. Rinsing them with hot solvent can prevent the solution from cooling and crystallizing in the funnel.[6]

  • Recover from Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by concentrating the filtrate (boiling off some solvent) and re-cooling.

  • Ensure Complete Crystallization: Allow adequate time for cooling. After reaching room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (Optional) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying a Place crude solid in Erlenmeyer flask b Add minimal amount of hot solvent a->b c Heat and stir until all solid is dissolved b->c d Filter hot solution to remove insolubles (e.g., charcoal) c->d if needed e Allow solution to cool slowly to room temp c->e d->e f Cool further in an ice bath e->f g Induce crystallization if needed (scratch flask, add seed crystal) f->g h Collect crystals by vacuum filtration g->h i Wash crystals with a small amount of cold solvent h->i j Dry crystals thoroughly i->j

Caption: A typical experimental workflow for recrystallization.

Part 3: Troubleshooting Guide for Column Chromatography

Q7: How do I select the right mobile phase (eluent) for purifying my compound on a silica gel column?

A7: The goal is to find a solvent system where your product has a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate, with good separation from all impurity spots. 4-chloro-3-methoxy-5-nitrobenzonitrile is a moderately polar compound due to the nitro and nitrile groups.

Protocol for Eluent Selection:

  • Start with a standard solvent system: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.[4][14]

  • Use TLC: Spot your crude mixture on a silica gel TLC plate. Develop the plate in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Analyze the Rf:

    • If the spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 9:1 to 4:1 Hexane:EtOAc).

    • If the spots run to the top of the plate (solvent front), the eluent is too polar. Decrease the proportion of the polar solvent.

  • Optimize Separation: Choose the solvent ratio that gives the best separation between the spot for your desired product and the impurity spots.

Q8: My separation is poor; the bands for my product and an impurity are overlapping on the column.

A8: Overlapping bands (co-elution) mean the selectivity of your system is insufficient.

Solutions for Poor Separation:

  • Use a Shallower Gradient: If running a gradient, make the increase in polarity more gradual. If running isocratically (with a single solvent mixture), try a slightly less polar eluent. This will increase the retention time of all compounds but may improve the relative separation.[7]

  • Change Solvents: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with your compounds and the silica gel in unique ways.

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to broad, overlapping bands. Ensure your silica slurry is homogenous and that the bed is packed evenly without air bubbles.

References

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Sabinet African Journals. (2005). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Retrieved from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]

  • Vaia. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2022, September 18). Recrystallization. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Chloro-3-nitrobenzonitrile | CAS#:939-80-0. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-3-methoxy-5-nitrobenzonitrile Reactions

Welcome to the Application Support Center. Handling highly functionalized, sterically encumbered electrophiles like 4-chloro-3-methoxy-5-nitrobenzonitrile presents a unique paradox for synthetic chemists: the aromatic ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling highly functionalized, sterically encumbered electrophiles like 4-chloro-3-methoxy-5-nitrobenzonitrile presents a unique paradox for synthetic chemists: the aromatic ring is electronically primed for substitution, yet physically barricaded.

This guide provides validated troubleshooting strategies, mechanistic insights, and step-by-step protocols to help you achieve high conversions in both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling workflows.

The Mechanistic Paradox: Electronic Activation vs. Steric Shielding

The C4 position of 4-chloro-3-methoxy-5-nitrobenzonitrile is highly electrophilic. The -NO2 and -CN groups withdraw electron density via strong mesomeric (-M) and inductive (-I) effects, significantly lowering the LUMO of the aromatic system[1]. However, the adjacent -OCH3 (C3) and -NO2 (C5) groups create a severe steric shield, physically blocking the trajectory required for nucleophilic attack or palladium insertion.

G Substrate 4-chloro-3-methoxy- 5-nitrobenzonitrile Elec Electronic Activation (-NO2, -CN) Substrate->Elec Promotes Steric Steric Hindrance (-OCH3, -NO2) Substrate->Steric Inhibits SNAr SNAr Pathway Elec->SNAr Lowers LUMO CC Cross-Coupling Elec->CC Aids Oxidative Add. Steric->SNAr Blocks Trajectory Steric->CC Hinders Pd Approach

Logic flow of electronic vs steric effects in 4-chloro-3-methoxy-5-nitrobenzonitrile reactions.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with a secondary amine shows <10% conversion after 24 hours at 80°C. Why is this happening, and how do I fix it?

A: The issue is kinetic, not thermodynamic. To form the intermediate Meisenheimer complex, the nucleophile must approach the C4-Cl bond at a specific angle. The bulky di-ortho substituents physically block this trajectory and introduce electrostatic repulsion from the methoxy lone pairs[1].

Solution: You must alter the reaction environment to increase the nucleophile's ground-state energy while providing enough thermal energy to overcome the massive activation barrier.

  • Solvent Switch: Move from standard solvents (like THF or EtOH) to strongly polar aprotic solvents like anhydrous DMSO or NMP. These solvents strip the hydration shell from the nucleophile, leaving it "naked" and highly reactive.

  • Thermal/Pressure Activation: Increase the temperature to 120–140°C. If boiling points are an issue, conduct the reaction in a sealed microwave vial; SNAr reactions have a negative activation volume and are accelerated under high pressure.

  • Nucleophile Tuning: If amines fail, consider using softer, more linear nucleophiles like sulfur nucleophiles (thiolates), which are less sensitive to steric hindrance and can operate at lower temperatures[2].

Protocol 1: Optimized High-Temperature SNAr

Self-Validating System: The use of a non-nucleophilic base prevents competitive side reactions, ensuring that any conversion observed by LCMS is exclusively the desired product.

  • Preparation: Flame-dry a 20 mL microwave vial and purge with N2.

  • Reagent Loading: Add 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 equiv, 1.0 mmol) and anhydrous K2CO3 (2.5 equiv). Causality: K2CO3 acts as an insoluble acid sponge, driving the reaction forward without competing for the electrophile.

  • Solvent & Nucleophile: Add 5.0 mL of anhydrous DMSO, followed by the amine nucleophile (2.0 equiv).

  • Reaction: Seal the vial and heat to 130°C for 16 hours.

  • In-Process Check: Sample 10 µL, dilute in MeCN, and run LCMS. If starting material remains, spike with an additional 0.5 equiv of amine and heat for 4 more hours.

  • Workup: Cool to room temperature and pour the mixture into 50 mL of vigorously stirring ice water. The product will typically precipitate. Filter and wash with cold water.

FAQ 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q: I am attempting a Buchwald-Hartwig amination on this substrate using Pd(PPh3)4, but I only observe unreacted starting material and protodehalogenation. What is wrong?

A: Standard phosphine ligands like PPh3 form stable, 14-electron PdL2 complexes that are simply too large to penetrate the steric shield created by the di-ortho methoxy and nitro groups. Consequently, oxidative addition to the C-Cl bond fails. If trace addition does occur, the resulting Pd(II) intermediate is too crowded to undergo transmetalation or reductive elimination, leading to catalyst death or beta-hydride elimination[3].

Solution: You must use "bulky-yet-flexible" N-Heterocyclic Carbenes (NHCs) or advanced dialkylbiaryl phosphines. Ligands like (SIPr)Ph2 or IPr* enforce a highly reactive, mono-ligated 12-electron Pd(0)L active species[4]. This species is small enough to insert into the hindered C-Cl bond. Furthermore, the massive steric bulk of these ligands actively accelerates the final reductive elimination step by forcing the coupled product out of the metal's coordination sphere[5].

Table 1: Ligand Comparison for Pd-Catalyzed Cross-Coupling of Hindered Aryl Chlorides
Ligand TypeExampleSteric Profile (% Buried Volume)Efficacy for Di-ortho SubstratesMechanism of Action
Triarylphosphine PPh3Low (~30%)PoorForms unreactive PdL2 complexes; cannot penetrate steric shield.
Dialkylbiaryl Phosphine BrettPhosHigh (~45%)GoodEnforces reactive PdL species; biaryl backbone stabilizes Pd.
N-Heterocyclic Carbene (SIPr)Ph2Very High (>50%)ExcellentMassive steric bulk accelerates rate-determining reductive elimination[5].
Protocol 2: Buchwald-Hartwig Amination of Hindered Aryl Chlorides

Self-Validating System: Performing this reaction strictly under inert conditions prevents the oxidation of the electron-rich NHC ligand, ensuring the catalyst remains active through the entire cycle.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), and NaOtBu (1.5 equiv) to an oven-dried vial. Causality: NaOtBu is a strong base required to deprotonate the amine upon coordination to the Pd(II) center.

  • Catalyst Addition: Add the pre-catalyst (SIPr)Ph2Pd(cin)Cl (1.0 mol%). Causality: Using a well-defined pre-catalyst prevents the need for in-situ generation, avoiding unligated Pd(0) which aggregates into inactive palladium black[5].

  • Solvent: Add 4.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate for column chromatography.

G Start Reaction Fails at C4-Cl Check Identify Reaction Type Start->Check SNAr_Path SNAr Check->SNAr_Path CC_Path Buchwald-Hartwig Check->CC_Path Solvent Switch to DMSO/NMP Raise Temp to 120°C SNAr_Path->Solvent Overcome Kinetic Barrier Ligand Use Bulky NHC Ligand (e.g., SIPr or IPr*) CC_Path->Ligand Enable Oxidative Addition Success Successful Conversion Solvent->Success Ligand->Success

Troubleshooting workflow for overcoming unreactive sterically hindered aryl chlorides.

FAQ 3: Regioselectivity and Unintended Side Reactions

Q: During my SNAr attempts, I isolated a byproduct where the -NO2 group was displaced instead of the -Cl group. Is this chemically possible?

A: Yes, this is a known phenomenon in highly congested aromatic systems. While -Cl is typically a better leaving group in SNAr than in aliphatic substitutions[1], the severe steric clash between the C4-Cl and the C5-NO2 group can force the nitro group to twist out of the aromatic plane. This breaks its resonance stabilization, making the C5 carbon highly susceptible to nucleophilic attack, effectively turning the nitro group into a leaving group. Solution: To prevent nitro-displacement, switch from SNAr to the Palladium-catalyzed cross-coupling protocol described above. Palladium oxidative addition is highly chemoselective for the C-Cl bond over the C-NO2 bond, ensuring perfect regiocontrol.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Leaving Group: A Comparative Guide to SNAr Reactivity in Substituted Benzonitriles

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and drug development for functionalizing electron-deficient arenes[1]. The classical SNAr model dictates that reactivity is gover...

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Author: BenchChem Technical Support Team. Date: April 2026

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and drug development for functionalizing electron-deficient arenes[1]. The classical SNAr model dictates that reactivity is governed by two primary factors: the leaving group's ability to lower the transition state energy, and the presence of electron-withdrawing groups (EWGs) to stabilize the anionic Meisenheimer intermediate.

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where substrate selection dictates the entire process engineering strategy. In this guide, we objectively compare two distinct electrophiles: 4-fluorobenzonitrile and 4-chloro-3-methoxy-5-nitrobenzonitrile . This comparison serves as a masterclass in the delicate balance between leaving group kinetics and extreme ring activation.

Mechanistic Causality: Leaving Group vs. Ring Activation

To design a successful SNAr protocol, one must understand the causality behind the reactivity of the chosen electrophile.

4-Fluorobenzonitrile (Single EWG, Excellent Leaving Group): Reactivity here is primarily driven by the extreme electronegativity of the fluorine atom. Fluorine strongly polarizes the C–F bond, which drastically lowers the activation energy for the rate-determining addition step[1]. The para-cyano group provides essential resonance stabilization to the resulting anion. However, because the ring possesses only a single EWG, the overall electron deficiency is moderate. Consequently, overcoming the activation barrier often necessitates elevated temperatures (e.g., 80–120 °C) and strong bases[2].

4-Chloro-3-methoxy-5-nitrobenzonitrile (Multiple EWGs, Poor Leaving Group): Chloride is a significantly poorer leaving group than fluoride in SNAr due to its lower electronegativity, which provides less stabilization to the transition state[3]. However, this molecule features a "super-activated" ring. The C4 position is flanked by an ortho-nitro group (a potent inductive and resonance EWG) and a para-cyano group[4]. The combined effect creates a profound electron sink, stabilizing the anionic Meisenheimer intermediate to such an extent that the reaction proceeds rapidly under mild conditions[5]. This extreme electronic activation easily overcomes the energetic penalty of the poorer chloride leaving group and the steric hindrance introduced by the ortho-methoxy group.

SNAr_Mechanism Sub1 4-Fluorobenzonitrile (Single EWG, Good LG) MC1 Meisenheimer Complex (Moderate Stabilization) Sub1->MC1 High Activation Energy (Heat Required) Sub2 4-Chloro-3-methoxy- 5-nitrobenzonitrile (Multi-EWG, Poor LG) MC2 Meisenheimer Complex (High Stabilization via NO2/CN) Sub2->MC2 Low Activation Energy (Room Temp) Nuc Nucleophile (e.g., Amine) Nuc->MC1 Nuc->MC2 Prod1 Substituted Benzonitrile + F- MC1->Prod1 Fast F- Elimination Prod2 Substituted Nitrobenzonitrile + Cl- MC2->Prod2 Fast Cl- Elimination

Mechanistic pathways comparing single-EWG vs. multi-EWG SNAr reactivity.

Quantitative Performance Data

The following table summarizes the operational parameters and relative reactivity profiles of both substrates when reacted with a standard secondary amine (e.g., morpholine or piperazine).

SubstrateLeaving GroupActivating GroupsTypical TempReaction TimeRelative Reactivity
4-Fluorobenzonitrile -F (Excellent)para-CN80–120 °C12–24 hModerate
4-Chloro-3-methoxy-5-nitrobenzonitrile -Cl (Poor)para-CN, ortho-NO₂20–50 °C1–4 hHigh
Experimental Workflows & Self-Validating Protocols

A protocol is only as robust as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring that researchers can trust their in-process data.

Protocol A: High-Temperature SNAr of 4-Fluorobenzonitrile
  • Objective: Displace fluoride with a secondary amine (e.g., morpholine).

  • Causality: A polar aprotic solvent (DMSO) is required to solvate the nucleophile without hydrogen-bonding deactivation. Heat (100 °C) is necessary to overcome the moderate ring activation[2]. Potassium carbonate (K₂CO₃) is utilized to neutralize the generated HF, preventing glass reactor etching and side reactions[2].

Step-by-Step Methodology:

  • Charge a dry reactor with 4-fluorobenzonitrile (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (1.5 eq) in anhydrous DMSO (0.5 M).

  • Heat the suspension to 100 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via ¹⁹F NMR. The complete disappearance of the sharp aryl-F singlet confirms the consumption of the electrophile.

  • Cool to room temperature and quench with water to precipitate the product. Filter and wash with cold water.

  • Self-Validation Checkpoint 2: LC-MS analysis must show the expected [M+H]⁺ peak with no residual starting material mass.

Protocol B: Mild SNAr of 4-Chloro-3-methoxy-5-nitrobenzonitrile
  • Objective: Displace chloride with morpholine.

  • Causality: The extreme activation by the ortho-NO₂ and para-CN groups allows for room-temperature substitution[4]. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the generated HCl without competing for the highly reactive electrophile.

Step-by-Step Methodology:

  • Dissolve 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 eq) in anhydrous acetonitrile (0.2 M) at 20 °C.

  • Add DIPEA (1.5 eq) followed by the dropwise addition of morpholine (1.1 eq).

  • Self-Validation Checkpoint 1: Observe an immediate deep red/orange color change. This is a visual confirmation of the highly stabilized, conjugated Meisenheimer complex characteristic of nitroarenes.

  • Stir at 20 °C for 2 hours.

  • Self-Validation Checkpoint 2: Monitor by TLC (UV active). Confirm structural conversion via ¹H NMR by observing the upfield shift of the isolated aromatic proton, reflecting the replacement of the electron-withdrawing chlorine with the electron-donating amine.

Exp_Workflow Start Prepare Substrate + Nucleophile in Aprotic Solvent Split Select Substrate Start->Split PathF 4-Fluorobenzonitrile Add K2CO3, Heat to 100°C Split->PathF PathCl 4-Chloro-3-methoxy-5-nitrobenzonitrile Add DIPEA, Stir at RT Split->PathCl Monitor In-Process Control (IPC) LC-MS & TLC Monitoring PathF->Monitor PathCl->Monitor ValF Validation: Loss of 19F NMR signal Monitor->ValF ValCl Validation: Deep color fades, Mass shift Monitor->ValCl

Self-validating experimental workflow for comparative SNAr protocols.

References
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing).[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF - ACS Publications.[Link]

  • CsF/clinoptilolite: an efficient solid base in SNAr and copper-catalyzed Ullmann reactions - CDN Science Pub.[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination - ACS Publications.[Link]

Sources

Comparative

Publish Comparison Guide: Validation of LC-MS Analytical Methods for 4-Chloro-3-methoxy-5-nitrobenzonitrile

As the pharmaceutical industry advances toward more complex targeted therapies, the stringent control of reactive intermediates and impurities is paramount. 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances toward more complex targeted therapies, the stringent control of reactive intermediates and impurities is paramount. 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) is a highly functionalized nitroaromatic compound frequently utilized as an intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

Due to its structural properties—specifically, the presence of strongly electron-withdrawing nitro (-NO₂), cyano (-CN), and chloro (-Cl) groups—this analyte presents unique chromatographic and mass spectrometric challenges. This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for its analysis, grounded in the ICH M10 Bioanalytical Method Validation framework [1].

Mechanistic Rationale: The "Why" Behind the Method

As an Application Scientist, method development cannot rely on trial and error; it must be driven by molecular causality.

Chromatographic Strategy: Why Phenyl-Hexyl over C18?

Standard C18 columns rely purely on hydrophobic partitioning. However, the aromatic ring of 4-chloro-3-methoxy-5-nitrobenzonitrile is highly electron-deficient. By utilizing a Phenyl-Hexyl stationary phase , we induce π−π interactions between the electron-rich phenyl phase of the column and the electron-deficient nitroaromatic ring of the analyte. This targeted interaction significantly improves retention, peak symmetry, and resolution from co-eluting aliphatic API matrix components.

Ionization Dynamics: ESI vs. APCI

Nitroaromatics are notoriously difficult to ionize via standard Electrospray Ionization (ESI) because they lack readily ionizable basic or acidic sites. While ESI in negative mode relies on deprotonation (which is inefficient here), Atmospheric Pressure Chemical Ionization (APCI) in negative mode leverages the compound's electron affinity.

The corona discharge in the APCI source generates thermal electrons. The highly electronegative 4-chloro-3-methoxy-5-nitrobenzonitrile captures these electrons to form a stable radical anion ( M∙− ) or undergoes dissociative electron capture[2]. This mechanism, known as Electron Capture APCI (EC-APCI) , yields up to a 50-fold increase in sensitivity compared to ESI [3].

Workflow Start 4-Chloro-3-methoxy-5-nitrobenzonitrile (API Impurity) LC UHPLC Separation (Phenyl-Hexyl Column) Start->LC MS_Split Ionization Strategy LC->MS_Split ESI ESI Negative (Inefficient Deprotonation) MS_Split->ESI Standard Approach APCI APCI Negative (Electron Capture) MS_Split->APCI Mechanistic Choice Detect1 QqQ-MS (MRM) Routine Quantitation APCI->Detect1 Detect2 Q-TOF-MS (HRAM) Structural Profiling APCI->Detect2

Fig 1: LC-MS method selection and ionization workflow for nitroaromatic analysis.

Technology Comparison: QqQ vs. Q-TOF

When validating an analytical method for this compound, laboratories typically choose between two mass analyzer architectures.

  • UHPLC-QqQ-MS (Triple Quadrupole): The gold standard for routine, high-throughput quantitation. It operates in Multiple Reaction Monitoring (MRM) mode, offering maximum sensitivity and a wide dynamic range.

  • UHPLC-Q-TOF-MS (Quadrupole Time-of-Flight): Utilizes High-Resolution Accurate Mass (HRAM). It is ideal for method development, resolving complex matrix interferences without relying solely on chromatography, and identifying unknown degradation products.

Table 1: Analytical Method Parameters Comparison
ParameterUHPLC-QqQ-MS (Targeted)UHPLC-Q-TOF-MS (High-Resolution)
Column Waters CSHTM Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Waters CSHTM Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Methanol (Superior for EC-APCI)Methanol
Ionization Mode APCI Negative (Corona: 3.0 µA)APCI Negative (Corona: 3.0 µA)
Detection Mode MRM (Transitions optimized per analyte)Full Scan / TOF-MS/MS (Resolution >30,000)
Primary Adduct/Ion Radical Anion [M]∙− (m/z 212.0)Radical Anion [M]∙− (m/z 211.9989)
Primary Use Case Trace impurity quantitation in API releaseStructural confirmation & matrix resolution

Step-by-Step Experimental Methodology

To ensure a self-validating system , this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -labeled 4-chloro-3-methoxy-5-nitrobenzonitrile. The SIL-IS dynamically corrects for matrix effects and variations in APCI ionization efficiency, ensuring trustworthiness in every run[1].

Step 1: Sample Preparation (Dilute-and-Shoot)
  • Accurately weigh 10.0 mg of the API batch containing the impurity.

  • Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the nitroaromatic.

  • Spike the solution with 10 µL of SIL-IS working solution (100 ng/mL).

  • Dilute 1:100 with Initial Mobile Phase (80% A / 20% B) and vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes; transfer the supernatant to an LC vial.

Step 2: UHPLC Separation Protocol
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C (reduces backpressure and improves peak shape).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.5 min: Hold at 95% B (Column wash)

    • 5.5 - 5.6 min: Return to 20% B

    • 5.6 - 7.5 min: Equilibration

Step 3: Mass Spectrometry Execution
  • Ignite the APCI corona discharge needle and stabilize the source temperature at 350°C.

  • For QqQ: Monitor the MRM transition m/z 212.0 m/z 182.0 (Loss of NO). Set collision energy (CE) to 15 eV.

  • For Q-TOF: Acquire data in negative polarity over a mass range of m/z 50–1000. Extract the exact mass chromatogram for m/z 211.9989 with a 5 ppm mass window.

ICH M10 Validation Framework & Data

The method was validated strictly according to the ICH M10 guidelines for bioanalytical and analytical procedures [1].

Validation ICH ICH M10 Validation Core Lin Linearity & Range (R² ≥ 0.995) ICH->Lin Acc Accuracy (±15% of Nominal) ICH->Acc Prec Precision (CV ≤ 15%) ICH->Prec Mat Matrix Effect (IS Normalized CV ≤ 15%) ICH->Mat

Fig 2: Core ICH M10 validation parameters for LC-MS analytical methods.

Table 2: Comparative Validation Results (ICH M10 Criteria)
Validation ParameterICH M10 Acceptance CriteriaQqQ-MS ResultsQ-TOF-MS Results
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 50.5 ng/mL 5.0 ng/mL
Linearity Range R2≥0.995 0.5 – 1000 ng/mL ( R2=0.9992 )5.0 – 5000 ng/mL ( R2=0.9985 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LOQ)3.2% – 6.8%5.1% – 9.4%
Inter-day Accuracy 85% – 115% of nominal96.5% – 104.2%92.1% – 108.5%
Matrix Effect (IS Normalized) CV ≤15% across lots4.1% (Negligible)6.5% (Negligible)
Carryover ≤20% of LOQ signal0.0% (Not detected)0.0% (Not detected)
Performance Synthesis
  • Sensitivity: The QqQ platform is an order of magnitude more sensitive (LOQ 0.5 ng/mL) due to the duty-cycle efficiency of MRM mode, making it the mandatory choice for trace-level genotoxic impurity screening.

  • Specificity: The Q-TOF platform compensates for its higher LOQ with unparalleled specificity. By utilizing a 5 ppm extraction window, it completely eliminates isobaric matrix interferences that occasionally cause baseline noise in the QqQ data.

Conclusion

Validating an LC-MS method for 4-chloro-3-methoxy-5-nitrobenzonitrile requires moving beyond generic reverse-phase protocols. By implementing a Phenyl-Hexyl column to exploit π−π interactions and utilizing EC-APCI in negative mode to capitalize on the analyte's electron affinity, laboratories can achieve robust, ICH M10-compliant results. For routine batch release, the QqQ platform is the optimal choice, whereas the Q-TOF platform remains indispensable during early-stage route scouting and structural elucidation.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA) / Food and Drug Administration (FDA). Available at:[Link]

  • Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst (RSC Publishing). Available at:[Link]

Validation

Benchmarking Catalytic Efficiency in the Amination of 4-Chloro-3-methoxy-5-nitrobenzonitrile: SNAr vs. Transition-Metal Catalysis

Executive Summary The functionalization of highly substituted, electron-deficient aryl chlorides is a critical bottleneck in late-stage drug development and complex molecule synthesis. This guide provides an objective, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted, electron-deficient aryl chlorides is a critical bottleneck in late-stage drug development and complex molecule synthesis. This guide provides an objective, data-driven comparison of catalytic and non-catalytic amination strategies for 4-chloro-3-methoxy-5-nitrobenzonitrile [1]. By benchmarking a classical Nucleophilic Aromatic Substitution (SNAr) approach against modern Palladium (Pd) and Nickel (Ni) cross-coupling systems, this document equips researchers with the mechanistic rationale and self-validating protocols necessary to overcome severe steric and electronic substrate biases.

Substrate Profiling: The Steric-Electronic Dichotomy

4-chloro-3-methoxy-5-nitrobenzonitrile presents a unique mechanistic dichotomy that makes it an ideal benchmark substrate:

  • Electronic Activation: The presence of a para-cyano group and an ortho-nitro group heavily depletes electron density from the C-Cl bond, theoretically priming it for SNAr[2].

  • Steric Shielding: The chloride leaving group is flanked by a methoxy group and a nitro group (di-ortho substitution). This creates a formidable steric shield that restricts the trajectory of incoming nucleophiles and hinders the sp²-to-sp³ rehybridization required to form the Meisenheimer complex[2].

To achieve high-yielding C-N bond formation, a system must either supply enough thermal energy to overcome the steric barrier (risking degradation) or utilize a catalyst capable of navigating the crowded coordination sphere without being poisoned by the nitro group[3][4].

Mechanistic Evaluation of Benchmarked Systems

System A: Catalyst-Free SNAr (The Thermal Baseline)

While electronically favored, the SNAr pathway struggles against the di-ortho steric bulk. High temperatures (120 °C) are required to force the formation of the intermediate. Consequently, the reaction suffers from poor regioselectivity, often leading to competitive displacement of the nitro group rather than the chloride[2].

System B: Palladium-Catalyzed Buchwald-Hartwig (The Gold Standard)

Palladium catalysis, specifically utilizing the BrettPhos ligand, excels here. BrettPhos is a highly bulky, electron-rich biaryl phosphine. Its massive steric profile forces the formation of a highly active mono-ligated L1​Pd(0) species, preventing the formation of unreactive bis-amine palladium dead-ends[5]. Furthermore, the bulk of BrettPhos accelerates the rate-determining reductive elimination step, "pushing" the sterically hindered product off the metal center[5][6].

System C: Nickel-Catalyzed Amination (The Base-Metal Limitation)

Nickel is an attractive, cost-effective alternative to Palladium. However, Ni(0) catalysts are highly oxophilic and prone to single-electron transfer (SET) pathways. The nitro group on the substrate acts as a potent electron acceptor, prematurely oxidizing the Ni(0) species and poisoning the catalytic cycle, while simultaneously yielding unwanted nitro-reduced side products[3].

Pathway Substrate 4-chloro-3-methoxy- 5-nitrobenzonitrile SNAr SNAr Pathway (Sterically Hindered) Substrate->SNAr Thermal PdCat Pd-Catalyzed (Sterics Overcome) Substrate->PdCat Pd/BrettPhos NiCat Ni-Catalyzed (Nitro Poisoning) Substrate->NiCat Ni/dppf Product Aminated Product SNAr->Product Moderate Yield PdCat->Product High Yield SideProduct Degradation / Nitro Reduction NiCat->SideProduct Major Pathway

Caption: Competing amination pathways for 4-chloro-3-methoxy-5-nitrobenzonitrile.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . By incorporating an inert internal standard (dodecane) prior to heating, any volumetric loss during sampling is mathematically nullified. Aliquots are quenched in aerobic, aqueous environments to immediately arrest catalytic activity, ensuring the GC-FID snapshot accurately reflects the reactor's state.

General Setup (Glovebox)
  • Catalyst/Base Loading: In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with the specific base (NaOtBu, 1.5 mmol) and the respective catalyst/ligand (See Table 1). Causality: NaOtBu is required to deprotonate the amine post-oxidative addition, facilitating the formation of the metal-amido complex[6].

  • Substrate Addition: Add 4-chloro-3-methoxy-5-nitrobenzonitrile (1.0 mmol).

  • Solvent & Standard: Add anhydrous Toluene (3.0 mL), morpholine (1.2 mmol), and dodecane (0.5 mmol, internal standard). Causality: Toluene minimizes the solubility of the NaCl byproduct, providing a thermodynamic driving force for the cross-coupling[6].

Kinetic Sampling & Analysis
  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to the specified temperature.

  • Aliquot Quenching: At predetermined intervals, extract 50 µL aliquots via microsyringe. Immediately dilute in 1 mL of EtOAc and wash with 1 mL of H2​O (aerobic). Causality: Oxygen and water instantly decompose the active zero-valent metal species, freezing the kinetic profile.

  • Quantification: Analyze the organic layer via GC-FID. Yield is calculated relative to the dodecane internal standard.

Workflow Step1 1. Glovebox Setup Weigh Catalyst, Ligand, Base Step2 2. Reagent Addition Add Substrate, Amine, Solvent Step1->Step2 Step3 3. Reaction Execution Heat & Stir (Internal Standard added) Step2->Step3 Step4 4. Aliquot Sampling Quench & Filter Step3->Step4 Step5 5. GC-FID / MS Analysis Determine Yield & TON Step4->Step5

Caption: Self-validating experimental workflow for catalytic benchmarking.

Performance Data & Comparative Analysis

The quantitative results of the benchmarking study are summarized below. Turnover Number (TON) and Turnover Frequency (TOF) are calculated to objectively measure catalyst efficiency.

Catalytic SystemCatalyst / Ligand (mol%)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Main Impurity Profile
System A (SNAr) None (K₂CO₃ base, DMF)1202445N/AN/ANitro-displacement product
System B (Pd) Pd₂(dba)₃ (1%) / BrettPhos (2%)80492 92 23 Dehalogenation (<2%)
System C (Ni) Ni(cod)₂ (5%) / dppf (5%)100121530.25Nitro-reduced aniline
Data Synthesis
  • System A demonstrates that while SNAr is possible, the extreme thermal conditions required to overcome the di-ortho steric hindrance lead to poor yields and competing nucleophilic attack at the nitro position[2].

  • System B definitively proves that Pd/BrettPhos is uniquely suited for this substrate. The bulky ligand forces the reaction forward at a mild 80 °C, achieving a near-quantitative yield with a high TOF[5].

  • System C highlights the vulnerability of Ni catalysis. The low TON (3) indicates rapid catalyst death, directly caused by the SET oxidation of Ni(0) by the substrate's nitro group[3].

Conclusion & Strategic Recommendations

For the amination of highly hindered, electron-deficient substrates like 4-chloro-3-methoxy-5-nitrobenzonitrile, traditional SNAr is inefficient and prone to side reactions. While base-metal (Ni) catalysis is an emerging trend, it is fundamentally incompatible with the strongly oxidizing nature of the nitro substituent.

Recommendation: Drug development professionals scaling up this or structurally analogous intermediates should exclusively utilize Palladium-catalyzed Buchwald-Hartwig amination with BrettPhos . This system provides the optimal balance of steric accommodation, functional group tolerance, and kinetic efficiency, ensuring robust and reproducible scale-up.

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Comparative

A Comparative Guide to the Purity Determination of 4-chloro-3-methoxy-5-nitrobenzonitrile Reference Standards

For researchers, scientists, and professionals in drug development, the purity of a reference standard is the bedrock of accurate and reproducible results. This guide provides an in-depth, objective comparison of four or...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a reference standard is the bedrock of accurate and reproducible results. This guide provides an in-depth, objective comparison of four orthogonal analytical techniques for determining the purity of 4-chloro-3-methoxy-5-nitrobenzonitrile, a key intermediate in various synthetic pathways. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere recitation of methods, this guide will elucidate the scientific rationale behind the choice of each technique, its strengths, and its limitations in the context of this specific analyte.

The structural complexity of 4-chloro-3-methoxy-5-nitrobenzonitrile, with its mix of electron-withdrawing and -donating groups, presents a unique analytical challenge. Potential impurities can range from positional isomers to byproducts of incomplete reactions, each demanding a specific analytical approach for its detection and quantification. This guide will equip you with the knowledge to select the most appropriate method, or combination of methods, to ensure the integrity of your reference standard and, by extension, the validity of your research.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the first line of defense in purity assessment due to its high resolving power for non-volatile and thermally labile compounds.[1] For a substituted benzonitrile like our compound of interest, a reversed-phase method is typically the most effective.[2][3][4][5]

Causality Behind Experimental Choices

The choice of a C18 column is based on its proven robustness and hydrophobicity, which allows for good retention of the moderately polar 4-chloro-3-methoxy-5-nitrobenzonitrile. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is designed to ensure sharp peak shapes and to resolve the main component from a range of potential impurities with varying polarities. The gradient elution is crucial for eluting both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. UV detection at 254 nm is selected based on the strong absorbance of the aromatic ring and nitro group.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 4-chloro-3-methoxy-5-nitrobenzonitrile reference standard in the diluent in a 100 mL volumetric flask.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

4. Data Analysis:

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC-UV Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[6][7] For 4-chloro-3-methoxy-5-nitrobenzonitrile, GC analysis requires careful consideration of the compound's thermal stability.[8]

Causality Behind Experimental Choices

A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its ability to separate compounds based on their boiling points and, to a lesser extent, their polarity. A split injection is used to prevent column overloading and ensure sharp peaks. The temperature program is designed to start at a relatively low temperature to resolve any volatile impurities and then ramp up to elute the main compound and any less volatile impurities. Mass spectrometric detection provides not only quantification but also structural information, which is invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a low-polarity stationary phase.

2. Reagents and Solutions:

  • Solvent: High-purity acetone or ethyl acetate.

  • Sample Solution: Dissolve approximately 1 mg of the sample in 1 mL of the solvent.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

4. Data Analysis:

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities using the area normalization method or by creating a calibration curve with known standards if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing start_gc Dissolve Sample in Volatile Solvent inject_gc Split Injection start_gc->inject_gc separate_gc Temperature Programmed Separation inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Analysis (MS) ionize->detect_ms integrate_gc Extract Ion Chromatograms detect_ms->integrate_gc identify_gc Library Search & Impurity Identification integrate_gc->identify_gc quantify_gc Quantify Impurities identify_gc->quantify_gc

GC-MS Impurity Analysis Workflow.

Differential Scanning Calorimetry (DSC): An Absolute Purity Technique

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] For highly pure, crystalline organic compounds, DSC can provide an absolute measure of purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[10]

Causality Behind Experimental Choices

The key principle is that impurities broaden the melting range and lower the melting point of a pure substance. By carefully measuring the heat flow into the sample as it melts, we can determine the mole fraction of impurities. A slow heating rate is crucial to ensure thermal equilibrium throughout the sample. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation.

Experimental Protocol: DSC

1. Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan.

3. DSC Conditions:

  • Heating Rate: 1 °C/min.

  • Temperature Range: Start at least 20 °C below the expected melting point and end at least 20 °C above.

  • Atmosphere: Nitrogen purge at 50 mL/min.

4. Data Analysis:

  • Integrate the melting endotherm.

  • Use the instrument's software to calculate the purity based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_dsc DSC Analysis cluster_data_dsc Data Processing start_dsc Weigh Sample into DSC Pan & Seal heat Controlled Heating (e.g., 1 °C/min) start_dsc->heat measure Measure Heat Flow heat->measure plot Plot Heat Flow vs. Temperature measure->plot analyze Analyze Melting Peak (van't Hoff Equation) plot->analyze purity Determine Absolute Purity analyze->purity

DSC Absolute Purity Workflow.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

qNMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself.[11][12][13][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[15]

Causality Behind Experimental Choices

The selection of a suitable internal standard is critical. It must be stable, of high purity, and have signals that do not overlap with those of the analyte. For 4-chloro-3-methoxy-5-nitrobenzonitrile, maleic anhydride is a good candidate as its vinylic protons are in a clear region of the spectrum. A deuterated solvent that dissolves both the analyte and the standard is used. Specific acquisition parameters, such as a long relaxation delay, are essential to ensure accurate integration.

Experimental Protocol: qNMR

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Solutions:

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Certified maleic anhydride.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 4-chloro-3-methoxy-5-nitrobenzonitrile and 10 mg of maleic anhydride into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Spectrometer Frequency: 400 MHz for ¹H.

  • Pulse Program: Standard 90° pulse.

  • Relaxation Delay (d1): 30 seconds.

  • Number of Scans: 16.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Analysis cluster_data_qnmr Data Processing start_qnmr Accurately Weigh Sample & Internal Standard dissolve_qnmr Dissolve in Deuterated Solvent start_qnmr->dissolve_qnmr acquire Acquire 1H NMR Spectrum (long relaxation delay) dissolve_qnmr->acquire process Process Spectrum (phase, baseline) acquire->process integrate_qnmr Integrate Analyte & Standard Signals process->integrate_qnmr calculate_qnmr Calculate Purity integrate_qnmr->calculate_qnmr

qNMR Purity Determination Workflow.

Comparative Analysis of Purity Determination Methods

The choice of the optimal analytical technique depends on the specific requirements of the analysis. Below is a comparative summary of the four methods discussed.

ParameterHPLC-UVGC-MSDSCqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityMelting point depressionProportionality of NMR signal integral to molar concentration
Purity Type Relative (area %)Relative (area %)Absolute (mole %)Absolute (mass %)
Impurity Detection Excellent for non-volatile and thermally labile impuritiesExcellent for volatile and semi-volatile impuritiesDetects eutectic impuritiesDetects any soluble impurity with a ¹H signal
Impurity Identification By retention time comparison with standardsBy mass spectral library matchingNot possiblePossible with further NMR experiments (2D NMR)
Sample Throughput HighMediumLowMedium
Strengths Robust, high resolution, widely availableHigh sensitivity, definitive identification of volatile impuritiesAbsolute method, no need for impurity standardsPrimary ratio method, highly accurate, no analyte standard needed
Limitations Requires impurity standards for identification, assumes equal detector responseNot suitable for non-volatile or thermally labile compoundsOnly applicable to crystalline solids with a sharp melting point, insensitive to some impuritiesLower sensitivity than chromatographic methods, requires a certified internal standard

Conclusion

The purity determination of a reference standard like 4-chloro-3-methoxy-5-nitrobenzonitrile is not a one-size-fits-all endeavor. A comprehensive assessment requires a multi-pronged approach. HPLC-UV serves as an excellent primary tool for routine purity checks and profiling of non-volatile impurities. GC-MS is indispensable for the detection and identification of volatile and semi-volatile process-related impurities. For the certification of a primary reference standard, the absolute methods of DSC and qNMR provide a higher level of confidence. DSC offers a thermodynamic measure of purity, while qNMR provides a highly accurate and precise determination based on fundamental physical principles. By understanding the capabilities and limitations of each of these techniques, researchers can confidently establish the purity of their reference standards, ensuring the accuracy and reliability of their scientific work.

References

  • SIELC Technologies. Separation of Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- on Newcrom R1 HPLC column. SIELC Technologies. Published February 16, 2018. [Link].

  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Accessed March 26, 2026. [Link].

  • National Center for Biotechnology Information. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed Central. Accessed March 26, 2026. [Link].

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Accessed March 26, 2026. [Link].

  • National Center for Biotechnology Information. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PubMed Central. Accessed March 26, 2026. [Link].

  • National Center for Biotechnology Information. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. Published April 15, 2011. [Link].

  • ResearchGate. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. Published December 5, 2022. [Link].

  • National Center for Biotechnology Information. Determining and reporting purity of organic molecules: why qNMR. PubMed. Published February 15, 2013. [Link].

  • Purity by Absolute qNMR Instructions. Accessed March 26, 2026. [Link].

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Published September 2, 2018. [Link].

  • Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare.com. Published June 30, 2020. [Link].

  • United States Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Accessed March 26, 2026. [Link].

  • SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Published December 6, 2024. [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Accessed March 26, 2026. [Link].

  • ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Published February 15, 2021. [Link].

  • 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. Accessed March 26, 2026. [Link].

  • Organic Syntheses. m-CHLORONITROBENZENE. Organic Syntheses Procedure. Accessed March 26, 2026. [Link].

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Accessed March 26, 2026. [Link].

  • Reagentia. 4-CHLORO-3-METHOXY-5-NITROBENZONITRILE (1 x 1 g). Reagentia. Accessed March 26, 2026. [Link].

  • Nelson Labs. Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. Published December 8, 2025. [Link].

  • PrepChem.com. Synthesis of 4-chloro-2-nitrobenzonitrile. PrepChem.com. Accessed March 26, 2026. [Link].

  • Agilent. Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. Published February 24, 2023. [Link].

  • ResearchGate. gc-ms/ms: a targeted quantification of potential nitrosamine impurities in apixaban. ResearchGate. Published January 14, 2026. [Link].

Sources

Validation

evaluating leaving group ability of chlorine in 4-chloro-3-methoxy-5-nitrobenzonitrile

Evaluating the Leaving Group Ability of Chlorine in 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Comparative Guide for SN​Ar Workflows In the landscape of drug discovery and advanced organic synthesis, the strategic design...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Leaving Group Ability of Chlorine in 4-Chloro-3-methoxy-5-nitrobenzonitrile: A Comparative Guide for SN​Ar Workflows

In the landscape of drug discovery and advanced organic synthesis, the strategic design of electrophilic scaffolds is paramount. Nucleophilic Aromatic Substitution ( SN​Ar ) is a cornerstone reaction for functionalizing complex arenes. However, the efficiency of this transformation is heavily dictated by the electronic environment of the aromatic ring and the nature of the leaving group.

This guide provides an in-depth comparative analysis of the leaving group ability of chlorine in 4-chloro-3-methoxy-5-nitrobenzonitrile , contrasting its performance with alternative halogens. By dissecting the mechanistic causality and providing self-validating experimental protocols, this document equips researchers with the data necessary to optimize SN​Ar workflows.

Mechanistic Framework: The "Element Effect" in SN​Ar

To evaluate chlorine's efficacy, we must first understand why SN​Ar defies the conventional logic of aliphatic SN​2 reactions. In an SN​2 process, the rate-determining step involves simultaneous bond formation and bond breaking, making weaker bonds (like C–I) faster to react.

Conversely, the SN​Ar mechanism proceeds via an Addition-Elimination pathway [2]. The rate-determining step is almost universally the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex . Because bond breaking occurs in a subsequent, faster step, the leaving group's ability is governed by its electronegativity—its capacity to inductively polarize the carbon-halogen bond and stabilize the incoming negative charge [3].

This phenomenon, known as the Element Effect , establishes the typical reactivity order in activated arenes: F >> Cl ≈ Br > I [1].

SNAr_Mechanism Reactant 4-Chloro-3-methoxy- 5-nitrobenzonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Reactant->Meisenheimer Addition (k1) Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer Attack Product Substituted Product (S_NAr Adduct) Meisenheimer->Product Elimination (k2) LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup Departure

Mechanistic pathway of SNAr detailing the rate-determining Meisenheimer complex formation.

Structural Analysis: The 4-Chloro-3-methoxy-5-nitrobenzonitrile Scaffold

While fluorine is theoretically the superior leaving group, 4-chloro-3-methoxy-5-nitrobenzonitrile represents a highly optimized "Goldilocks" scaffold. The slightly lower electronegativity of chlorine is overwhelmingly compensated for by the extreme activation of the aromatic ring.

Electronic Substituent Effects

The reactivity of the C4 position is dictated by three critical substituents:

  • 5-Nitro Group (ortho to Cl): Exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. It directly stabilizes the negative charge of the Meisenheimer complex.

  • 1-Cyano Group (para to Cl): Provides additional -I and -M stabilization, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the arene.

  • 3-Methoxy Group (ortho to Cl): While it possesses a resonance-donating (+M) effect that typically deactivates rings, its strong inductive withdrawal (-I) and the steric twist it imposes on the adjacent nitro group can uniquely influence the transition state geometry [1].

Electronic_Effects C4 C4 Reaction Center (Highly Electrophilic) Cl 4-Chloro (Leaving Group) C4->Cl Polarizes C-Cl bond NO2 5-Nitro Group (-I, -M Effect) NO2->C4 Withdraws e- CN 1-Cyano Group (-I, -M Effect) CN->C4 Withdraws e- OMe 3-Methoxy Group (-I, +M Effect) OMe->C4 Inductive pull / Resonance push

Electronic influence of substituents on the C4 reaction center in the benzonitrile scaffold.

Comparative Performance: Chlorine vs. Alternatives

When designing a synthesis route, the choice of the halogen leaving group must balance kinetic reactivity with reagent stability and commercial accessibility. Table 1 outlines the comparative performance of halogens at the C4 position of this highly activated scaffold.

Table 1: Comparative Evaluation of Halogen Leaving Groups in Highly Activated Arenes

Leaving Group (C4 Position)Relative SN​Ar Rate ( krel​ )*Electronegativity (Pauling)Shelf StabilitySynthetic Accessibility & Cost
Fluorine (-F) ~33003.98Low (Prone to ambient hydrolysis)Complex / High Cost
Chlorine (-Cl) 1.0 (Reference) 3.16 High (Stable at RT) High / Commercially Scalable
Bromine (-Br) ~0.82.96HighModerate
Iodine (-I) ~0.22.66Moderate (Light Sensitive)Low

*Note: Relative rates are extrapolated from kinetic studies of analogous highly activated systems (e.g., 1-halo-2,4-dinitrobenzenes) reacting with secondary amines [1].

Expert Insight: Why choose Chlorine? While a fluoro-analog would react orders of magnitude faster, the presence of both a nitro and a cyano group makes the C4 position so electrophilic that the fluoro-derivative becomes difficult to handle, often undergoing unwanted hydrolysis with atmospheric moisture. The chloro-derivative provides the optimal balance: it is perfectly stable for long-term storage, yet the immense electron-withdrawing pull of the scaffold ensures that SN​Ar proceeds rapidly even with mild nucleophiles at room temperature.

Experimental Protocols: Self-Validating Kinetic Evaluation

To empirically verify the leaving group ability of chlorine in 4-chloro-3-methoxy-5-nitrobenzonitrile, researchers should employ a pseudo-first-order kinetic assay. This protocol is designed as a self-validating system : by varying the nucleophile concentration, you can definitively prove that the reaction is bimolecular overall, confirming that Meisenheimer complex formation (not leaving group departure) is the rate-determining step.

Protocol: Kinetic Monitoring via UV-Vis Spectroscopy

Materials Required:

  • Substrate: 4-chloro-3-methoxy-5-nitrobenzonitrile (0.1 mM in anhydrous acetonitrile).

  • Nucleophile: Piperidine (Stock solutions at 10 mM, 20 mM, and 30 mM in acetonitrile).

  • Equipment: UV-Vis spectrophotometer with a temperature-controlled cell holder (set to 25 °C).

Step-by-Step Methodology:

  • Baseline Establishment: Record the UV-Vis spectrum of the 0.1 mM substrate solution. Identify the λmax​ of the starting material. Determine the expected λmax​ of the piperidinyl product (typically shifted bathochromically due to the extended conjugation of the amine lone pair into the electron-deficient ring).

  • Reaction Initiation: In a quartz cuvette, combine 2.0 mL of the 0.1 mM substrate solution with 0.5 mL of the 10 mM piperidine solution.

    • Causality Check: The large excess of piperidine (50-fold) ensures the nucleophile concentration remains effectively constant, allowing the reaction to follow pseudo-first-order kinetics.

  • Data Acquisition: Monitor the increase in absorbance at the product's λmax​ continuously over 30 minutes.

  • Data Analysis: Plot ln(A∞​−At​) versus time, where A∞​ is the final absorbance and At​ is the absorbance at time t . The negative slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

  • System Validation: Repeat Steps 2-4 using the 20 mM and 30 mM piperidine solutions. Plot the resulting kobs​ values against the piperidine concentrations. A linear relationship confirms the second-order nature of the reaction ( kobs​=k2​[Piperidine] ), validating that the attack on the chlorine-bearing carbon is the true bottleneck of the reaction.

Conclusion

Evaluating the leaving group ability of chlorine in 4-chloro-3-methoxy-5-nitrobenzonitrile reveals a triumph of scaffold design. By leveraging the profound electron-withdrawing capabilities of ortho-nitro and para-cyano groups, chemists can overcome chlorine's inherent kinetic disadvantage relative to fluorine in SN​Ar reactions. This renders the molecule a highly reactive, yet synthetically manageable and cost-effective electrophile for advanced pharmaceutical development.

References
  • Senger, N. A., Bo, B., Cheng, Q., Keeffe, J. R., & Gronert, S. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry.
  • Wikipedia Contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.
  • Chemistry Stack Exchange Contributors. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
Comparative

Spectroscopic Comparison Guide: 4-Chloro-3-methoxy-5-nitrobenzonitrile and its Positional Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven framework for differentiating 4-chloro-3-methoxy-5-nitrobenzonitrile from its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To provide an objective, data-driven framework for differentiating 4-chloro-3-methoxy-5-nitrobenzonitrile from its positional isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Structural Causality & Spectroscopic Theory

In the development of highly substituted aromatic scaffolds, distinguishing between positional isomers is a critical quality control step. The differentiation of benzonitrile positional isomers relies heavily on the resonance and inductive effects of the substituents, which dictate the local magnetic environment of the ring protons[1].

The core scaffold, benzonitrile, is modified by four distinct substituents in our target molecule:

  • Cyano (-CN) & Nitro (-NO₂): Both are strong electron-withdrawing groups (EWGs). They pull electron density away from the ring via inductive (-I) and resonance (-M) effects, severely deshielding the protons at their ortho and para positions[2].

  • Methoxy (-OMe): An electron-donating group (EDG) via resonance (+M). It increases electron density at its ortho and para positions, providing a shielding effect that shifts proton signals upfield[3].

  • Chloro (-Cl): Exhibits competing -I and +M effects, generally acting as a weak deactivator but providing slight resonance shielding to ortho protons.

By mapping these electronic effects, we can accurately predict the ¹H NMR chemical shifts ( δ ) and spin-spin coupling constants ( J ), allowing for unambiguous isomer identification.

ElectronicEffects Substituents Ring Substituents NO2 -NO2 Group (Strong -I, -M) Substituents->NO2 OMe -OMe Group (Strong +M, -I) Substituents->OMe CN_Cl -CN & -Cl Groups (Mild -I, +M for Cl) Substituents->CN_Cl Deshield Decreased Electron Density (Deshielding) NO2->Deshield Shield Increased Electron Density (Shielding at ortho/para) OMe->Shield CN_Cl->Deshield Downfield Downfield NMR Shift (Higher δ, e.g., C6-H) Deshield->Downfield Upfield Upfield NMR Shift (Lower δ, e.g., C2-H) Shield->Upfield

Electronic substituent effects dictating the local magnetic environment and NMR chemical shifts.

Quantitative Spectroscopic Comparison

The following tables summarize the expected spectroscopic readouts for the target compound and its two most common synthetic alternatives (positional isomers).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

The splitting patterns (multiplicity) are governed by the spatial relationship of the two remaining aromatic protons. Meta-coupled protons exhibit a small coupling constant ( J≈1.5−3.0 Hz), whereas para-coupled protons show negligible coupling ( J<1.0 Hz), appearing as singlets[1].

IsomerProtonsMultiplicityExpected Shift ( δ , ppm)Coupling Constant ( J , Hz)
4-chloro-3-methoxy-5-nitrobenzonitrile H-2Doublet7.452.0
(Target Product)H-6Doublet8.302.0
4-chloro-2-methoxy-5-nitrobenzonitrile H-3Singlet7.15< 1.0
(Alternative A)H-6Singlet8.40< 1.0
2-chloro-3-methoxy-5-nitrobenzonitrile H-4Doublet7.802.5
(Alternative B)H-6Doublet8.552.5
Table 2: Key IR Stretching Frequencies (cm⁻¹)

While IR spectroscopy cannot easily distinguish between positional isomers, it is a critical orthogonal technique to confirm the presence of the highly substituted benzonitrile core[4].

Functional GroupVibrational ModeExpected Range (cm⁻¹)Diagnostic Value
-CN (Nitrile)C≡N Stretch2220 - 2240Confirms the benzonitrile core
-NO₂ (Nitro)Asymmetric Stretch1520 - 1540Strong indicator of nitro group
-NO₂ (Nitro)Symmetric Stretch1340 - 1360Confirms nitro presence
-OCH₃ (Methoxy)C-O-C Asym. Stretch1240 - 1260Differentiates the ether linkage
C-Cl C-Cl Stretch740 - 760Confirms halogenation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent false-positive isomer identification.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-reference to self-validate the chemical shift axis, preventing solvent-drift errors that could cause misidentification of the highly sensitive H-6 proton.

  • Probe Tuning and Matching: Perform automated or manual tuning of the probe to the ¹H frequency (e.g., 400 MHz).

    • Causality: Ensures maximum power transfer and signal-to-noise ratio, which is vital for detecting minor isomeric impurities.

  • Shimming (Critical Step): Shim the magnetic field using the ²H lock signal of CDCl₃ until the lock level is maximized. Validate the shim by checking the line width of the TMS peak (must be < 0.5 Hz).

    • Causality: Perfect shimming is mandatory to resolve fine meta-coupling ( J≈2 Hz). Poor shimming will artificially merge doublets into broad singlets, causing a meta-isomer to be falsely identified as a para-isomer.

  • Acquisition & Processing: Acquire 16-32 scans with a relaxation delay (D1) of 3 seconds. Apply a 0.3 Hz exponential line broadening function before Fourier transformation to optimize the signal without obscuring coupling constants.

Protocol B: Attenuated Total Reflectance (ATR) FTIR
  • Background Validation: Collect a background spectrum of the clean ATR crystal (diamond or ZnSe) immediately before the sample.

    • Causality: Self-validates the optical path by removing atmospheric CO₂ and water vapor contributions, ensuring that peaks in the 2200 cm⁻¹ region are strictly from the -CN stretch.

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the crystal and apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact is required for the evanescent wave to penetrate the sample, ensuring quantitative peak intensities for the -NO₂ stretches.

  • Verification Scan: After acquisition, clean the crystal with isopropanol and run a verification scan to ensure the baseline has returned to zero, proving no carryover contamination.

Isomer Differentiation Workflow

The logical progression for identifying the correct isomer relies on a cascading elimination process based on the experimental data gathered above.

Workflow Start Unknown Isomer Sample NMR 1H NMR Spectroscopy (Analyze Splitting & Shifts) Start->NMR Coupling Evaluate J-Coupling NMR->Coupling Para Para Protons (Singlets, J < 1 Hz) Coupling->Para Meta Meta Protons (Doublets, J = 1.5 - 3 Hz) Coupling->Meta IsomerC 4-chloro-2-methoxy- 5-nitrobenzonitrile Para->IsomerC Shift Evaluate Chemical Shifts (δ) Meta->Shift IsomerA 4-chloro-3-methoxy- 5-nitrobenzonitrile (δ 7.4 & 8.3 ppm) Shift->IsomerA IsomerB 2-chloro-3-methoxy- 5-nitrobenzonitrile (δ 7.8 & 8.5 ppm) Shift->IsomerB

Workflow for differentiating benzonitrile isomers using 1H NMR coupling constants and shifts.

References

  • Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials Source: RSC Publishing URL:1

  • Negative Ion Photoelectron Spectra of Deprotonated Benzonitrile Isomers via Computation of Franck–Condon Factors Source: ACS Publications URL:4

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects Source: Modgraph URL:2

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI URL:3

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Chloro-3-methoxy-5-nitrobenzonitrile

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior. 4-Chloro-3-methoxy-5-nitrobenzonitrile (CAS: 77333-47-2) is a highly versatile building block used extensively in drug development and agrochemical synthesis. However, its specific structural features demand rigorous, self-validating safety protocols.

This guide provides a comprehensive, field-proven framework for the safe handling, dissolution, and disposal of this compound, prioritizing operational logic and scientific causality.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first understand why 4-Chloro-3-methoxy-5-nitrobenzonitrile is hazardous. The molecule features a central benzene ring substituted with a chloro group at position 4, flanked by a methoxy group (position 3), a nitro group (position 5), and a cyano group (position 1).

  • Hyper-Activated Electrophilicity: The chloro group is positioned ortho to the strongly electron-withdrawing nitro group and para to the electron-withdrawing cyano group. This severe electron depletion at the C4 carbon makes the molecule an exceptionally potent electrophile, primed for Nucleophilic Aromatic Substitution ( SN​Ar ). Biologically, this means the compound will rapidly alkylate/arylate nucleophilic residues (such as thiols and amines) on skin proteins and enzymes, making it a severe skin sensitizer and acute toxicant [1].

  • Nitroaromatic Toxicity: Absorption of nitroaromatics can lead to the oxidation of hemoglobin to methemoglobin, severely impairing oxygen transport and potentially causing cyanosis.

  • The "Carrier Effect" Risk: In synthetic workflows, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as transdermal carriers. If a solution breaches your PPE, the solvent will rapidly transport the highly toxic solute directly through the stratum corneum and into systemic circulation [2].

Table 1: Physico-Chemical & Hazard Summary
Property / HazardSpecificationOperational Implication
CAS Number 77333-47-2Ensure exact chemical match before handling.
Molecular Weight 212.59 g/mol Relevant for stoichiometric calculations.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing.
Primary GHS Hazards H315, H319, H335Severe irritant to skin, eyes, and respiratory tract.
Reactivity Alert SN​Ar ElectrophileRapidly reacts with biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly reactive SN​Ar substrates in carrier solvents. Your PPE must function as a multi-layered, self-validating barrier system [3].

  • Hand Protection (Dynamic Selection):

    • For Dry Powder: Double-glove with standard Nitrile gloves (minimum 8 mil thickness).

    • For Solutions (DMSO/DMF): Nitrile offers zero protection against DMSO/DMF. You must switch your outer glove to a Butyl rubber or a laminate film glove (e.g., SilverShield®) before handling the dissolved compound.

  • Respiratory Protection: Handling the dry powder outside of a closed system requires a NIOSH-approved N95 or P100 particulate respirator. However, the primary control must be engineering (see workflow below).

  • Eye/Face Protection: Chemical splash goggles are mandatory. Safety glasses do not provide sufficient orbital seal against aerosolized powders.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow: Safe Handling & Dissolution

The following step-by-step methodology ensures that the compound remains isolated from the operator at all times.

Step 1: Environmental Preparation Never weigh this compound on an open bench. All dry powder handling must occur within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood to capture aerosolized particulates [3]. Verify negative pressure via the airflow monitor before opening the reagent bottle.

Step 2: Static Mitigation and Weighing Powders with nitro and cyano groups often exhibit static charge, causing them to "jump" and contaminate the workspace. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula.

Step 3: Closed-System Dissolution

  • Transfer the weighed solid into a reaction vial with a septum cap while still inside the VBE.

  • Seal the vial.

  • If using DMSO or DMF, change your outer gloves to Butyl rubber.

  • Inject the solvent through the septum using a syringe to prevent aerosol escape during the exothermic dissolution phase.

HandlingWorkflow Start Start: 4-Chloro-3-methoxy-5-nitrobenzonitrile PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Ventilated Balance Enclosure (VBE) PPE->Hood Weigh Weigh Solid using Anti-static Spatula Hood->Weigh SolventCheck Dissolving in DMF/DMSO? Weigh->SolventCheck ChangeGloves Change outer glove to Butyl/Laminate SolventCheck->ChangeGloves Yes Dissolve Add Solvent & Seal Vessel SolventCheck->Dissolve No (e.g., DCM/EtOH) ChangeGloves->Dissolve Transfer Transfer to Fume Hood for Reaction Dissolve->Transfer

Operational workflow for weighing and dissolving 4-Chloro-3-methoxy-5-nitrobenzonitrile.

Emergency Spill Response & Disposal Plan

Spill response tactics must adapt based on the physical state of the compound at the time of the breach.

For Solid Powder Spills:

  • DO NOT dry sweep. Dry sweeping aerosolizes the toxic electrophile, creating a severe inhalation hazard.

  • Cover the powder with damp absorbent pads (water or a mild surfactant) to suppress dust.

  • Carefully scoop the damp mass into a hazardous waste container using a non-sparking tool.

For Solution Spills (e.g., in DMSO):

  • Immediately evacuate the immediate area to prevent vapor inhalation.

  • Apply an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth) to the liquid. Do not use combustible absorbents like sawdust, as nitroaromatics can be reactive.

  • Once absorbed, transfer to a sealed, compatible waste container.

Disposal: Do not mix waste containing 4-Chloro-3-methoxy-5-nitrobenzonitrile with strong bases or strong acids, as this can trigger uncontrolled hydrolysis of the nitrile group (potentially releasing toxic byproducts) or exothermic decomposition of the nitro group. Dispose of via a licensed chemical waste contractor for high-temperature incineration[1].

SpillResponse Spill Spill Detected Evac Alert Personnel & Secure Area Spill->Evac Type Spill Type? Evac->Type Solid Solid Powder Type->Solid Liquid Solution (in Solvent) Type->Liquid CleanSolid Cover with damp paper towel. Do NOT dry sweep. Solid->CleanSolid CleanLiquid Apply inert absorbent (vermiculite/sand). Liquid->CleanLiquid Collect Collect in compatible waste container. CleanSolid->Collect CleanLiquid->Collect Decon Wash area with soap & water. Ventilate. Collect->Decon

Emergency spill response logic tree for solid and solution-based chemical spills.

References

  • EliteBiogenix. "Laboratory-Grade DMSO Solution - Transdermal Carrier Effect." URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL:[Link]

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